Product packaging for Boc-D-Phe(3-CF3)-OH(Cat. No.:CAS No. 82317-82-6)

Boc-D-Phe(3-CF3)-OH

Cat. No.: B558682
CAS No.: 82317-82-6
M. Wt: 333.3 g/mol
InChI Key: SHMWDGGGZHFFRC-LLVKDONJSA-N
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Description

Boc-D-Phe(3-CF3)-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H18F3NO4 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18F3NO4 B558682 Boc-D-Phe(3-CF3)-OH CAS No. 82317-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMWDGGGZHFFRC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160845
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82317-82-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82317-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the physicochemical properties of N-tert-butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine, commonly referred to as Boc-D-Phe(3-CF3)-OH. This non-canonical amino acid is a critical building block in medicinal chemistry and peptide synthesis, primarily due to the unique attributes conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity. This document consolidates key data on its chemical identity, physical characteristics, and provides a generalized experimental workflow for its application in solid-phase peptide synthesis.

Chemical Identity and Structure

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a trifluoromethyl (CF3) substitution at the meta-position (position 3) of the phenyl ring.

IdentifierValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid[1]
Synonyms Boc-3-Trifluoromethyl-D-Phenylalanine, Boc-D-Phe(m-CF3)-OH[1]
CAS Number 82317-82-6[2]
Molecular Formula C₁₅H₁₈F₃NO₄[1][2]
Molecular Weight 333.31 g/mol [2][3]
InChI Key SHMWDGGGZHFFRC-LLVKDONJSA-N[1]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
PubChem ID 4678092[2][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Appearance White powder[2][3]
Melting Point 136 - 138 °C[2]
Purity ≥ 98% (HPLC)[2][3]
Optical Rotation [a]²⁵D = -6.3 ± 1º (c=1 in MeOH)[2]
Storage Conditions 0 - 8 °C[2][3]

Experimental Protocols & Methodologies

The data presented in this guide are typically determined through standard analytical techniques. Below are generalized methodologies relevant to the characterization and use of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is commonly assessed using reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column is typically employed.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

  • Procedure: A standard solution of the compound is prepared and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the relative area of the main peak compared to any impurity peaks.

Mass Spectrometry for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Procedure: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The observed mass-to-charge ratio (m/z) is then compared to the theoretical value.

Visualizations

Chemical Structure

chemical_structure C_alpha C H_alpha H C_alpha->H_alpha COOH COOH C_alpha->COOH NH_Boc NH-Boc C_alpha->NH_Boc CH2_phenyl CH₂ C_alpha->CH2_phenyl C1 C CH2_phenyl->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 CF3 CF₃ C3->CF3 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for creating peptides with enhanced properties.[4] The trifluoromethyl group can increase the stability and biological activity of the resulting peptide.[4]

sps_workflow start Resin Swelling deprotection Boc Deprotection (e.g., TFA) start->deprotection washing1 Washing (e.g., DCM, DMF) deprotection->washing1 coupling Coupling of This compound (e.g., HBTU/DIEA) washing1->coupling washing2 Washing coupling->washing2 capping Capping (Optional) (e.g., Acetic Anhydride) washing2->capping repeat Repeat Cycle for Next Amino Acid capping->repeat repeat->deprotection n cycles cleavage Cleavage from Resin (e.g., HF) repeat->cleavage purification Peptide Purification (e.g., RP-HPLC) cleavage->purification end Characterization (e.g., MS, NMR) purification->end

Caption: Generalized workflow for Solid-Phase Peptide Synthesis.

References

A Technical Guide to Boc-D-Phe(3-CF3)-OH: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-3-(trifluoromethyl)-D-phenylalanine (Boc-D-Phe(3-CF3)-OH), a key building block in modern peptide synthesis and drug development. This document details its physicochemical properties, provides generalized experimental protocols for its use, and explores its role in creating peptides with enhanced therapeutic potential.

Core Compound Specifications

Quantitative data for this compound is summarized below, providing a clear reference for researchers.

PropertyValueReference
CAS Number 82317-82-6[1]
Molecular Weight 333.31 g/mol [1]
Molecular Formula C₁₅H₁₈F₃NO₄[1]
Purity ≥98% (HPLC)[1]
Appearance Solid[1]
Storage Temperature 2-8°C[2]

The Role of Trifluoromethyl-Substituted Phenylalanine in Peptide Therapeutics

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the pharmacological profiles of peptide-based drug candidates. The trifluoromethyl group in this compound is particularly significant for several reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of peptides containing this residue.[3]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the electronic properties of the aromatic side chain. This can influence lipophilicity and the ability of the peptide to engage in specific molecular interactions, such as π-π stacking, which can be critical for receptor binding and affinity.[3][4]

  • Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can impose specific conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a common method for the synthesis of a Boc-protected amino acid, which can be adapted for 3-(Trifluoromethyl)-D-phenylalanine.

Materials:

  • 3-(Trifluoromethyl)-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 1,4-Dioxane

  • 1(N) Sodium hydroxide (NaOH) solution

  • 2(N) Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in a mixture of 1,4-dioxane and 1(N) NaOH solution with vigorous stirring in an ice bath.

  • Slowly add Boc anhydride to the solution.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Acidify the reaction mixture to a pH of 2-3 using a 2(N) KHSO₄ solution.

  • Concentrate the mixture using a rotary evaporator.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic extracts with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the Boc-protected amino acid.[5]

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support.

Workflow for Boc-SPPS:

Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DCM) Resin->Swell Cycle Perform Synthesis Cycles (Deprotection, Neutralization, Coupling) Swell->Cycle Cleave Cleave Peptide from Resin Cycle->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify Analyze Analyze & Characterize (HPLC, MS) Purify->Analyze cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effects (Cell Survival, Proliferation, Inhibition of Apoptosis) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Peptide Peptide containing D-Phe(3-CF3) Peptide->Akt Inhibits

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-D-3-(Trifluoromethyl)phenylalanine (Boc-D-Phe(3-CF3)-OH), a valuable building block in the design and synthesis of therapeutic peptides and enzyme inhibitors. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key chemical transformations and workflows.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery for enhancing potency, selectivity, and metabolic stability. D-3-(Trifluoromethyl)phenylalanine, with its trifluoromethyl group, offers unique steric and electronic properties that can significantly influence peptide conformation and binding affinity to biological targets. The N-terminal Boc (tert-butyloxycarbonyl) protecting group is crucial for its application in stepwise solid-phase or solution-phase peptide synthesis.

This guide details a robust synthetic and purification strategy, beginning with the asymmetric synthesis of the core amino acid, D-3-(Trifluoromethyl)phenylalanine, followed by its N-terminal protection and subsequent purification to achieve high purity suitable for pharmaceutical research and development.

Synthesis of D-3-(Trifluoromethyl)phenylalanine

The enantioselective synthesis of D-3-(Trifluoromethyl)phenylalanine can be effectively achieved through a Negishi cross-coupling reaction. This method allows for the formation of the key carbon-carbon bond between the trifluoromethyl-substituted aromatic ring and the alanine backbone.

Overall Synthesis Strategy

The synthesis commences with the preparation of a suitable organozinc reagent from a commercially available trifluoromethyl-substituted aryl halide. This reagent is then coupled with a chiral iodoalanine derivative, followed by deprotection to yield the desired D-amino acid.

Synthesis_of_Starting_Material A 3-Bromobenzotrifluoride B Organozinc Reagent A->B  Zinc Insertion   D Protected D-Phe(3-CF3)-OMe B->D  Negishi Coupling (Pd catalyst)   C N-Boc-D-iodoalanine methyl ester C->D E D-Phe(3-CF3)-OH D->E  Deprotection (Acid & Saponification)  

Figure 1: Synthetic pathway for D-Phe(3-CF3)-OH.
Experimental Protocol: Synthesis of D-3-(Trifluoromethyl)phenylalanine

Step 1: Preparation of the Organozinc Reagent

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.2 equivalents).

  • Add a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) to facilitate the formation of the organozinc reagent. The progress of the reaction can be monitored by GC-MS.

Step 2: Negishi Cross-Coupling

  • In a separate flame-dried flask, dissolve N-Boc-D-iodoalanine methyl ester (1.1 equivalents) and a palladium catalyst (e.g., Pd2(dba)3 with a suitable ligand like SPhos, 0.05 equivalents) in anhydrous THF.

  • To this solution, add the freshly prepared organozinc reagent from Step 1 via cannula.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS).

Step 3: Deprotection

  • Upon completion of the coupling reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude protected amino acid ester is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc group, followed by saponification (e.g., with lithium hydroxide in a THF/water mixture) to hydrolyze the methyl ester.

  • Acidification of the reaction mixture to a pH of approximately 2-3 will precipitate the crude D-3-(Trifluoromethyl)phenylalanine.

Boc Protection of D-3-(Trifluoromethyl)phenylalanine

The protection of the amino group of D-3-(Trifluoromethyl)phenylalanine with a Boc group is a standard procedure in peptide synthesis.[1]

Reaction Scheme

Boc_Protection A D-Phe(3-CF3)-OH C This compound A->C  Base (e.g., NaOH or TEA) in Dioxane/Water   B Di-tert-butyl dicarbonate (Boc)2O B->C

Figure 2: Boc protection of D-Phe(3-CF3)-OH.
Experimental Protocol: Boc Protection

  • Dissolve D-3-(Trifluoromethyl)phenylalanine (1.0 equivalent) in a mixture of 1,4-dioxane and water.

  • Add a base such as sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The reaction mixture is then acidified to a pH of 2-3 with a cold aqueous solution of potassium bisulfate or citric acid.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which is often an oil or a semi-solid.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for peptide synthesis. A two-step purification process involving preparative HPLC followed by crystallization is recommended.

Purification Workflow

Purification_Workflow Crude Crude this compound HPLC Preparative RP-HPLC Crude->HPLC Fractions Collection of Pure Fractions HPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Recrystallization Evaporation->Crystallization Final Pure Crystalline this compound Crystallization->Final

Figure 3: Purification workflow for this compound.
Experimental Protocol: Preparative HPLC

High-performance liquid chromatography is a powerful technique for purifying the target compound from reaction byproducts.

ParameterCondition
Column C18 reverse-phase, 10 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
Gradient A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a good starting point.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection UV at 220 nm and 254 nm
Sample Preparation Dissolve crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Inject the dissolved crude product.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain the purified product as a fluffy solid.

Experimental Protocol: Crystallization

Crystallization is employed to obtain a stable, solid form of the purified product and to remove any remaining minor impurities.

ParameterCondition
Solvent System A binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane is commonly effective.
Procedure Dissolve the HPLC-purified product in a minimal amount of the more polar solvent (the "good" solvent) with gentle warming. Slowly add the less polar solvent (the "poor" solvent) until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.

Procedure:

  • Dissolve the lyophilized product from the HPLC purification in a minimal amount of hot ethyl acetate.

  • Slowly add hexane dropwise while stirring until the solution becomes faintly turbid.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound. Actual results may vary depending on reaction conditions and scale.

StepParameterTypical Value
Synthesis of D-Phe(3-CF3)-OH Yield after Negishi coupling and deprotection50-70%
Purity (crude)>85%
Boc Protection Yield of crude this compound85-95%
Purity (crude)>90%
Preparative HPLC Purification Recovery70-85%
Purity of pooled fractions>98% (by analytical HPLC)
Crystallization Recovery>90%
Final Purity>99.5% (by analytical HPLC)

Application in Drug Discovery: Structure-Activity Relationship (SAR) Studies

This compound is frequently incorporated into peptides to probe structure-activity relationships. The trifluoromethyl group can alter the electronic properties of the aromatic ring and increase lipophilicity, potentially leading to enhanced binding to a target receptor or enzyme active site.

SAR_Logic Start Lead Peptide with D-Phe Modify Synthesize Analogs with this compound Start->Modify Incorporate Incorporate into Peptide Sequence Modify->Incorporate Test Biological Assay (e.g., Enzyme Inhibition Assay) Incorporate->Test Analyze Analyze SAR: Compare Potency, Selectivity, and Stability Test->Analyze Analyze->Modify  Iterative Design   Optimize Optimized Peptide Candidate Analyze->Optimize

Figure 4: Logical workflow for SAR studies using this compound.

By systematically replacing a native D-phenylalanine residue with D-Phe(3-CF3)-OH, researchers can assess the impact of the trifluoromethyl substitution on the peptide's biological activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of peptide-based drug candidates.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound. The described protocols, from the enantioselective synthesis of the core amino acid to the final crystallization, are robust and scalable for laboratory and potential pilot-scale production. The availability of this specialized amino acid derivative is critical for advancing research in peptide-based therapeutics and enzyme inhibitors, enabling detailed structure-activity relationship studies and the development of novel drug candidates with improved pharmacological profiles.

References

Spectroscopic and Spectrometric Characterization of Boc-D-Phe(3-CF3)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for N-tert-Butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine (Boc-D-Phe(3-CF3)-OH). The information presented herein is essential for the characterization and quality control of this important synthetic amino acid derivative, which is frequently utilized in peptide synthesis and drug discovery. The trifluoromethyl group offers unique properties, including increased metabolic stability and altered electronic characteristics, making its unambiguous identification crucial.

Overview of this compound

This compound is a protected derivative of the non-proteinogenic amino acid D-3-(trifluoromethyl)phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide sequences during solid-phase or solution-phase synthesis.

PropertyValue
Chemical Formula C₁₅H₁₈F₃NO₄
Molecular Weight 333.31 g/mol
CAS Number 82317-82-6
Appearance White to off-white solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Below are the predicted ¹H and ¹³C NMR data based on the analysis of similar compounds, such as N-Boc-L-phenylalanine, and considering the electronic effects of the 3-trifluoromethyl substituent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Boc-CH₃~1.40s-
β-CH₂~3.10 - 3.30m-
α-CH~4.50m-
NH~5.10d~8.0
Ar-H~7.30 - 7.50m-
COOH~10.0 - 12.0br s-

Note: Predicted shifts are for a deuterated chloroform (CDCl₃) solvent. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Boc-C(CH₃)₃~28.5
β-CH₂~38.0
α-CH~54.0
Boc-C(CH₃)₃~80.0
Ar-C (CF₃-substituted)~131.0 (q, ²JC-F ≈ 32 Hz)
Ar-CH~123.0 - 132.0
Ar-C (ipso)~138.0
CF₃~124.0 (q, ¹JC-F ≈ 272 Hz)
Boc-C=O~155.0
COOH~175.0

Note: Predicted shifts are for a deuterated chloroform (CDCl₃) solvent. The trifluoromethyl group will induce quartet (q) splitting for the attached and adjacent carbons due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound in ESI-MS

Ion Predicted m/z Description
[M+H]⁺334.12Protonated molecule
[M+Na]⁺356.10Sodium adduct
[M-H]⁻332.11Deprotonated molecule
[M-Boc+H]⁺234.07Loss of the Boc group
[M-C₄H₈+H]⁺278.09Loss of isobutylene

Note: The fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected amino acids.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range for analysis.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm the structure.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process and Analyze Data NMR_Acq->NMR_Proc Structure_Confirm Structural Confirmation NMR_Proc->Structure_Confirm MS_Acq ESI-MS and MS/MS Analysis MS_Prep->MS_Acq MS_Proc Analyze Mass Spectra MS_Acq->MS_Proc MS_Proc->Structure_Confirm Purity_Assess Purity Assessment Structure_Confirm->Purity_Assess

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

In-Depth Technical Guide on the Solubility of Boc-D-Phe(3-CF3)-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine [Boc-D-Phe(3-CF3)-OH], a key building block in contemporary peptide synthesis and drug discovery. An understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document outlines the qualitative solubility of this compound, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the general workflow for such an analysis.

Core Topic: Solubility Profile of this compound

This compound is a protected amino acid derivative characterized by the presence of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF3) moiety on the phenyl ring. The bulky, nonpolar Boc group and the electron-withdrawing, hydrophobic trifluoromethyl group significantly influence the molecule's overall polarity and its interactions with various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general behavior of Boc-protected amino acids and trifluoromethylated aromatic compounds.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents based on the general properties of Boc-protected amino acids. It is important to note that these are general guidelines, and empirical testing is necessary to determine quantitative solubility.

Solvent ClassCommon SolventsAnticipated Qualitative SolubilityRationale
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Soluble to Highly SolubleThese solvents are excellent for dissolving many Boc-protected amino acids due to their high polarity and ability to act as hydrogen bond acceptors.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSoluble to Moderately SolubleThe nonpolar, bulky Boc group and the phenyl ring contribute to solubility in these less polar solvents.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to Sparingly SolubleTHF is likely to be a better solvent than diethyl ether due to its higher polarity.
Alcohols Methanol, Ethanol, IsopropanolModerately SolubleThe carboxylic acid moiety can engage in hydrogen bonding with alcohols, promoting solubility.
Esters Ethyl AcetateModerately Soluble to Sparingly SolubleOffers a balance of polarity that may facilitate dissolution.
Nonpolar Solvents Hexanes, TolueneSparingly Soluble to InsolubleThe presence of the polar carboxylic acid and amide functionalities limits solubility in highly nonpolar solvents.

Experimental Protocols: Determining Quantitative Solubility

To obtain precise solubility data, a standardized experimental protocol is required. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

2. Procedure:

  • Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions to create calibration standards. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the mobile phase used for HPLC analysis. Analyze the diluted sample by HPLC.

  • Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Mandatory Visualization

Solubility_Determination_Workflow start Start prep_compound Prepare High-Purity This compound start->prep_compound prep_solvents Select & Prepare High-Purity Solvents start->prep_solvents add_excess Add Excess Compound to Known Volume of Solvent prep_compound->add_excess prep_solvents->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_excess->equilibrate phase_separation Phase Separation (Settling or Centrifugation) equilibrate->phase_separation sampling Withdraw & Filter Supernatant phase_separation->sampling analysis_prep Prepare Calibration Standards & Dilute Sample sampling->analysis_prep analysis Analyze by HPLC or other suitable method analysis_prep->analysis quantification Quantify Concentration using Calibration Curve analysis->quantification end End: Quantitative Solubility Data quantification->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Potential applications of trifluoromethyl-phenylalanine in peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Trifluoromethyl-phenylalanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological profiles. Among these, 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe), stands out as a powerful tool for enhancing peptide stability, modulating receptor affinity, and improving overall therapeutic potential. The trifluoromethyl (CF3) group, with its unique electronic properties and steric bulk, imparts significant changes to the peptide backbone and side-chain interactions.

The introduction of the highly electronegative trifluoromethyl group can alter the acidity, lipophilicity, and conformational geometry of the amino acid.[1] These modifications can lead to profound biological effects, including increased resistance to enzymatic degradation by proteases, which is a primary challenge in peptide therapeutic development.[1] Furthermore, the CF3 group can influence peptide-protein interactions, enhancing binding affinity and specificity for biological targets such as G-protein coupled receptors (GPCRs).[2][3] This guide provides a comprehensive overview of the core applications of tfm-Phe in peptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications of Trifluoromethyl-phenylalanine

Enhancement of Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by endogenous proteases. The incorporation of tfm-Phe can sterically hinder the approach of proteases to the peptide backbone, significantly increasing the peptide's half-life in biological fluids.[4] The robust carbon-fluorine bond and the electron-withdrawing nature of the CF3 group can shield adjacent peptide bonds from enzymatic cleavage.[5] Studies have shown that placing tfm-Phe at or near the cleavage site of proteases like α-chymotrypsin can lead to a dramatic increase in stability.[5] While systematic studies indicate that the stabilizing effect is complex and depends on the specific enzyme and substitution position, the strategic placement of tfm-Phe remains a key strategy for improving the pharmacokinetic profile of peptide drugs.[5]

Modulation of Receptor Binding and Activity

The trifluoromethyl-phenyl moiety is a critical component in the design of potent receptor antagonists and agonists. Its unique electronic and steric profile can create favorable interactions within the binding pockets of receptors, particularly GPCRs.[2][3] This has been successfully demonstrated in the development of antagonists for the Neurokinin-1 receptor (NK1R), a key player in pain transmission and inflammation.[2] Small molecule and chimeric peptide antagonists incorporating bis(trifluoromethyl)phenyl groups exhibit high-affinity binding to NK1R, effectively blocking the action of the endogenous ligand, Substance P.[2]

Data Presentation: Quantitative Effects on Receptor Affinity

The incorporation of trifluoromethyl-phenyl groups has been instrumental in developing high-affinity ligands. The following table presents binding affinity data for a chimeric opioid agonist-neurokinin 1 receptor (NK1R) antagonist, which utilizes a C-terminal 3',5'-bis(trifluoromethyl)benzylamide to achieve potent NK1R antagonism.

Table 1: Binding Affinity of a Chimeric Peptide Containing a C-terminal bis(Trifluoromethyl)benzylamide Moiety

Compound/Ligand Receptor Binding Affinity (Ki, nM)
Chimeric Peptide 6 ([H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3′,5′-Bn(CF3)2]) Human NK1R 23 ± 4
Substance P (Endogenous Ligand) Human NK1R 0.8 ± 0.2

Data sourced from a study on novel neurokinin 1 receptor antagonists.[2] The Ki value represents the inhibition constant, where a lower value indicates higher binding affinity.[6][7][8]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a tfm-Phe Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-4-(trifluoromethyl)-L-phenylalanine using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HCTU (2.9 equivalents) and DIPEA (6 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-(trifluoromethyl)-L-phenylalanine, a standard 2-hour coupling time is generally sufficient.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet twice more with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the enzymatic stability of a tfm-Phe containing peptide in human serum by monitoring its degradation over time using RP-HPLC.[4][9][10][11]

Materials:

  • Synthesized peptide stock solution (1 mg/mL in water or buffer)

  • Human serum (pooled)

  • Incubator or water bath at 37°C

  • Quenching/Precipitation Solution: Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA)

  • Microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Incubation:

    • Pre-warm an aliquot of human serum to 37°C.

    • To initiate the assay, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL. Mix gently.

  • Time-Point Sampling:

    • Immediately withdraw the first sample (t=0).

    • Incubate the remaining mixture at 37°C.

    • Withdraw subsequent samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

  • Protein Precipitation:

    • For each time-point sample, add two volumes of ice-cold acetonitrile (or an equal volume of 10% TCA) to precipitate the serum proteins.

    • Vortex the sample and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the absorbance at 214 nm or 280 nm.[9]

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (confirmed by a standard injection).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and calculate the peptide's half-life (t1/2) by fitting the data to a one-phase exponential decay model.[10]

Mandatory Visualizations

sp_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps node_process node_process node_reagent node_reagent node_final node_final Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (including tfm-Phe) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide Purified tfm-Phe Peptide Purification->FinalPeptide Piperidine 20% Piperidine/DMF Piperidine->Deprotection AA Fmoc-AA-OH HCTU, DIPEA AA->Coupling TFA_cocktail TFA Cleavage Cocktail TFA_cocktail->Cleavage Ether Cold Diethyl Ether Ether->Precipitation

Caption: Workflow for Solid-Phase Peptide Synthesis of a tfm-Phe peptide.

stability_assay node_step node_step node_input node_input node_output node_output node_analysis node_analysis Peptide tfm-Phe Peptide Incubate 1. Mix Peptide and Serum Incubate at 37°C Peptide->Incubate Serum Human Serum Serum->Incubate Sample 2. Collect Samples at Time Points (t=0, t=x...) Incubate->Sample Precipitate 3. Add ACN to Precipitate Proteins Sample->Precipitate Centrifuge 4. Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze 5. Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify 6. Quantify Peak Area of Intact Peptide Analyze->Quantify Calculate 7. Calculate Half-Life (t½) Quantify->Calculate

Caption: Experimental workflow for a peptide proteolytic stability assay.

nk1r_pathway node_ligand node_ligand node_receptor node_receptor node_gprotein node_gprotein node_effector node_effector node_second_messenger node_second_messenger node_kinase node_kinase node_response node_response node_antagonist node_antagonist SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R:f0 Binds & Activates Antagonist tfm-Phe Antagonist Antagonist->NK1R:f0 Binds & Blocks Gq Gq Protein Gαq Gβγ NK1R:f1->Gq Activates PLC Phospholipase C (PLC) Gq:g_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Responses (e.g., Neuronal Excitation) PKC->Response Phosphorylates Downstream Targets

Caption: Substance P / Neurokinin-1 Receptor (GPCR) signaling pathway.

References

Expanding the Peptidomimetic Toolbox: An In-depth Technical Guide to Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptide sequences represents a paradigm shift in peptide design and therapeutic development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, addressing inherent limitations such as poor stability, low bioavailability, and limited target affinity. This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of non-natural amino acids in modern peptide science.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides are attractive therapeutic candidates due to their high selectivity and potency. However, their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability. Non-natural amino acids, with their diverse side chains and backbone modifications, offer a powerful strategy to overcome these challenges. The strategic incorporation of nnAAs can lead to:

  • Enhanced Proteolytic Stability: Modifications to the peptide backbone or the introduction of sterically hindering side chains can prevent recognition and cleavage by proteases, significantly extending the in-vivo half-life of peptide therapeutics.

  • Improved Pharmacokinetic Profiles: Altering the physicochemical properties of peptides can enhance their solubility, membrane permeability, and binding to serum proteins, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Increased Binding Affinity and Selectivity: The novel chemical functionalities of nnAAs can introduce new interactions with biological targets, resulting in higher binding affinity and improved selectivity for the desired receptor or enzyme.

  • Conformational Constraint: The incorporation of specific nnAAs can induce and stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.

Data Presentation: Quantifying the Impact of Non-Natural Amino Acids

The strategic substitution of natural amino acids with their non-natural counterparts can lead to dramatic improvements in peptide stability and binding affinity. The following tables summarize quantitative data from various studies, highlighting the impact of these modifications.

Table 1: Enhancement of Proteolytic Stability

Peptide Sequence/ModificationNon-Natural Amino AcidAssay ConditionsHalf-life (t½) / % RemainingFold Improvement vs. L-amino acid counterpartReference
Kn2-7L-amino acids25% Human Serum, 37°C, 24h1.0% Remaining-[1]
dKn2-7D-amino acids25% Human Serum, 37°C, 24h78.5% Remaining78.5[1]
L-peptideL-amino acidsProteinase K, 4h0% Remaining-[2]
D-amino acid modified peptideD-amino acidsProteinase K, 24h15% RemainingN/A[2]
Glycoside modified peptideGlycosylated amino acidsProteinase K, 24h45% RemainingN/A[2]
Peptide 1L-amino acidsHuman Blood Plasma, 37°C43.5 h-[3]
Peptide 2L-amino acids (different sequence)Human Blood Plasma, 37°C3.2 h-[3]

Table 2: Improvement of Binding Affinity

TargetPeptideNon-Natural Amino Acid/ModificationBinding Affinity (Kd or IC50)Fold Improvement vs. Linear/UnmodifiedReference
MDM2p53-derived linear peptideL-amino acids160 nM (Kd)-[4]
MDM2pDI peptideL-amino acids (optimized sequence)1 nM (Kd)160[4]
MDMXp53-derived linear peptideL-amino acids260 nM (Kd)-[4]
MDMXpDI peptideL-amino acids (optimized sequence)3 nM (Kd)86.7[4]
MDM2PMI (L-peptide)L-amino acids3.2 nM (Kd)1[5]
MDM2DPMI-β (D-peptide)D-amino acidsN/A (High Affinity)N/A[5]
ATG5Linear peptide (P13)L-amino acids72 nM (Kd)-[4]
ATG5Stapled peptide (P11)Hydrocarbon staple3-6 nM (Kd)12-24[4]
MDM2ATSP-7041Hydrocarbon staple0.91 nM (Kd)N/A[6]
MDMXATSP-7041Hydrocarbon staple2.31 nM (Kd)N/A[6]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating non-natural amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Fmoc-protected natural and non-natural amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in NMP or DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

  • Kaiser test kit or other ninhydrin-based test

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 30 minutes in a reaction vessel.[7][8]

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes.[7]

    • Wash the resin thoroughly with NMP or DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in NMP or DMF.[7][9]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered nnAAs like N-methylated amino acids, extend the coupling time and consider using stronger coupling reagents like HATU.[3][6]

    • Wash the resin thoroughly with NMP or DMF.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[7] A blue color indicates an incomplete reaction, requiring a recoupling step. For N-methylated amino acids, the Kaiser test is not reliable; the bromophenol blue test can be used instead.[6]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3][7]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

    • Centrifuge to pellet the crude peptide and wash with cold diethyl ether.

    • Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This protocol describes a general method to assess the stability of a modified peptide in plasma.

Materials:

  • Test peptide

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Formic acid (FA)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

    • Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 10 µM).[3]

  • Incubation:

    • Incubate the peptide solution with an equal volume of plasma at 37°C.[3][10]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for highly stable peptides), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding a precipitation solution. A common solution is a 1:1 (v/v) mixture of ACN and EtOH, used at a 2:1 ratio to the plasma sample.[3] Another effective precipitant is 1% formic acid in ethanol.[1]

    • Vortex the samples and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to a new vial for LC-MS analysis.

    • Analyze the samples to determine the concentration of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Mandatory Visualizations

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

p53_MDM2_Inhibition cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds and Inhibits p53_active Active p53 MDM2->p53 Ubiquitination & Degradation nnAA_Peptide Peptide Inhibitor (with nnAAs) nnAA_Peptide->MDM2 Binds and Blocks p53 Interaction Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

Experimental Workflow: Peptide Drug Discovery Using Non-Natural Amino Acids

Peptide_Drug_Discovery_Workflow start Identify Target & Lead Peptide design In Silico Design of nnAA Analogs start->design synthesis Solid-Phase Peptide Synthesis (SPPS) of nnAA Peptides design->synthesis purification Purification (RP-HPLC) & Characterization (MS) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening binding_assay Binding Affinity Assay (e.g., SPR, ELISA) in_vitro_screening->binding_assay stability_assay Stability Assay (Plasma, Protease) in_vitro_screening->stability_assay cell_based_assay Cell-Based Activity Assay in_vitro_screening->cell_based_assay hit_to_lead Hit-to-Lead Optimization binding_assay->hit_to_lead stability_assay->hit_to_lead cell_based_assay->hit_to_lead hit_to_lead->design Iterative Redesign preclinical Preclinical Development hit_to_lead->preclinical Lead Candidate

Logical Relationship: Decision-Making for SPPS Coupling Conditions

SPPS_Coupling_Decision start Start Coupling of nnAA check_steric_hindrance Is the nnAA sterically hindered? (e.g., N-methyl, β-branched) start->check_steric_hindrance standard_coupling Use Standard Coupling: HBTU/HOBt, 1-2h check_steric_hindrance->standard_coupling No strong_coupling Use Stronger Coupling: HATU/HOAt, 2-4h check_steric_hindrance->strong_coupling Yes monitor_reaction Monitor Reaction (Kaiser or Bromophenol Blue Test) standard_coupling->monitor_reaction strong_coupling->monitor_reaction is_complete Is coupling complete? monitor_reaction->is_complete recouple Recouple with fresh reagents is_complete->recouple No next_step Proceed to next synthesis cycle is_complete->next_step Yes recouple->monitor_reaction

References

Navigating Peptide and Drug Development with Boc-D-Phe(3-CF3)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Boc-D-Phe(3-CF3)-OH, a key building block in modern peptide synthesis and drug discovery. We delve into supplier and purity details, experimental protocols for its incorporation into peptide chains, and the broader context of its application in modulating biological activity.

Core Compound Specifications

N-tert-Butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine, or this compound, is a non-natural amino acid derivative increasingly utilized to enhance the pharmacological properties of peptides. The presence of the trifluoromethyl group can significantly impact metabolic stability, binding affinity, and the overall conformational landscape of a peptide.

Supplier and Purity Overview

Sourcing high-purity this compound is critical for successful and reproducible research outcomes. Below is a summary of commercially available options. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierPurity SpecificationMethodNotes
CymitQuimica98%Not Specified---
Chem-Impex≥ 98%HPLCData for the L-isomer, Boc-L-Phe(3-CF3)-OH
Sigma-Aldrich≥98.0%TLCData for the regioisomer, Boc-D-Phe(2-CF3)-OH

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in peptide synthesis, most commonly through the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

General Protocol for Boc-SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence.

1. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) into a reaction vessel.

  • Add dichloromethane (DCM) to completely cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][2]

  • Agitate the mixture for 5 minutes (pre-wash).[1][2]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 15-25 minutes to ensure complete removal of the Boc group.[1][2]

  • Drain the deprotection solution.

  • Wash the resin with DCM, followed by isopropanol (IPA) and then DCM to remove residual TFA.[1]

3. Neutralization:

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 1-2 minutes and drain.

  • Repeat the neutralization step to ensure the N-terminal amine is in its free base form.

  • Wash the resin several times with DCM.

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

  • Wash the resin with DMF and DCM.

5. Final Cleavage and Deprotection:

  • Once the peptide sequence is complete, wash the final peptide-resin with DCM and dry it under a vacuum.

  • Treat the resin with a strong acid, such as liquid hydrogen fluoride (HF) or a cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT), to cleave the peptide from the resin and remove side-chain protecting groups.[1][2] This step is typically performed at 0°C for 1-2 hours.[1]

Visualizing Workflows and Concepts

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Deprotected_Resin Deprotected Peptide-Resin (TFA Salt) Deprotection->Deprotected_Resin Washing_after_Deprotection Washing Deprotected_Resin->Washing_after_Deprotection Wash Neutralization Neutralization (DIEA in DCM) Neutralized_Resin Neutralized Peptide-Resin Neutralization->Neutralized_Resin Washing_after_Neut Washing Neutralized_Resin->Washing_after_Neut Wash Coupling Coupling of This compound Elongated_Peptide Elongated Peptide-Resin Coupling->Elongated_Peptide Washing Washing Steps Washing_after_Coup Washing Elongated_Peptide->Washing_after_Coup Wash Washing_after_Deprotection->Neutralization Washing_after_Neut->Coupling Washing_after_Coup->Resin Repeat Cycle or Proceed to Cleavage

Caption: A diagram illustrating the cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids. Its role is fundamental in preventing self-polymerization and other unwanted side reactions during peptide synthesis.

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection during SPPS Amino_Acid D-Phe(3-CF3)-OH Boc_Amino_Acid This compound Amino_Acid->Boc_Amino_Acid + Boc2O (Mild Base) Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc_AA_SPPS Boc-D-Phe(3-CF3)-Peptide-Resin Deprotected_AA_SPPS H2N-D-Phe(3-CF3)-Peptide-Resin Boc_AA_SPPS->Deprotected_AA_SPPS + TFA TFA Trifluoroacetic Acid (TFA)

Caption: The chemical logic of Boc group protection and its removal during peptide synthesis.

Biological Implications of Trifluoromethyl-Phenylalanine Incorporation

The inclusion of fluorinated non-canonical amino acids like this compound is a strategic decision in drug design. The trifluoromethyl group offers several advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic degradation by proteases, potentially increasing the in-vivo half-life of the peptide therapeutic.[3][4]

  • Modulated Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.[3][5]

  • Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes.[3][4]

  • Conformational Constraints: The steric bulk of the trifluoromethyl group can influence the secondary structure of the peptide, which can be crucial for its biological activity.[3]

While specific signaling pathways directly modulated by peptides containing D-Phe(3-CF3) are highly dependent on the full peptide sequence and its target, the incorporation of this amino acid is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. For instance, fluorinated amino acids have been used to enhance the activity of anticancer and antimicrobial peptides, as well as to modulate the function of G-protein coupled receptors (GPCRs).[5]

This guide serves as a foundational resource for the effective utilization of this compound in research and development. By understanding its properties and the methodologies for its use, scientists can better leverage this valuable tool in the creation of novel and more effective peptide therapeutics.

References

In-Depth Technical Guide to the Thermal Stability and Storage of Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for N-tert-butyloxycarbonyl-D-3-(trifluoromethyl)phenylalanine (Boc-D-Phe(3-CF3)-OH). Understanding the thermal properties of this compound is critical for its effective use in peptide synthesis, drug development, and other research applications, ensuring the integrity and purity of the final products.

Core Physicochemical and Thermal Properties

This compound is a white to off-white crystalline powder. The introduction of the trifluoromethyl group to the phenyl ring can influence the compound's lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutics.[1][2]

Quantitative Thermal Data

The thermal stability of this compound has been characterized by its melting point. It is crucial to note that the melting point can be an indicator of thermal decomposition for many amino acid derivatives.

ParameterValueReference
Melting Point 136 - 138 °C--INVALID-LINK--[1]

Note: The L-enantiomer, Boc-L-Phe(3-CF3)-OH, exhibits a similar melting point of 135 - 139 °C.[2]

Recommended Storage and Handling

Proper storage is essential to maintain the stability and prevent the degradation of this compound.

Storage Conditions

Based on supplier recommendations and the general nature of Boc-protected amino acids, the following storage conditions are advised:

ConditionRecommendationRationale
Temperature 0 - 8 °CTo minimize the rate of potential degradation reactions.[1][2]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To protect from moisture and atmospheric contaminants.
Light Protect from light.To prevent potential photolytic degradation.
Moisture Store in a dry, well-ventilated place.The compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

For long-term storage, maintaining these conditions is critical to ensure the compound's integrity for several years.[3]

Handling Precautions
  • Handle the compound in a well-ventilated area or under a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Thermal Stability Analysis: Experimental Protocols

To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and informative techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the onset of thermal decomposition.

Representative Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

While specific TGA data for this compound is not publicly available, a study on the closely related Boc-diphenylalanine showed stability up to 158 °C, followed by a two-step degradation process. A similar thermal behavior can be anticipated for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

Representative Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 200 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Degradation Pathways

The primary degradation pathway for Boc-protected amino acids involves the cleavage of the Boc group under acidic conditions. Thermal degradation is also a concern, particularly at elevated temperatures.

Acid-Catalyzed Degradation

The Boc group is designed to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group, yielding the free amino acid and byproducts such as isobutylene and carbon dioxide.

Thermal Degradation

At temperatures exceeding the melting point, this compound is expected to undergo thermal decomposition. Based on the elemental composition of the molecule, hazardous decomposition products may include:

  • Oxides of carbon (CO, CO₂)

  • Oxides of nitrogen (NOx)

  • Hydrogen fluoride (HF)

A potential thermal degradation pathway for Boc-protected amino acids can involve the initial loss of the Boc group, followed by further decomposition of the amino acid structure.

Visualization of Stability and Degradation Workflow

The following diagram illustrates the relationship between proper storage, experimental analysis, and potential degradation of this compound.

Workflow for Stability Assessment of this compound cluster_storage Storage and Handling cluster_analysis Thermal Stability Analysis cluster_degradation Degradation Pathways Storage This compound (Solid Powder) Store at 0-8°C, Dry, Dark TGA Thermogravimetric Analysis (TGA) (Determines Decomposition Temperature) Storage->TGA Sample for Analysis DSC Differential Scanning Calorimetry (DSC) (Determines Melting Point) Storage->DSC Sample for Analysis Degradation Degradation Storage->Degradation Improper Storage or Stress Conditions Acid_Degradation Acid-Catalyzed Degradation (Loss of Boc Group) Degradation->Acid_Degradation Exposure to Acid Thermal_Degradation Thermal Decomposition (>138°C) (COx, NOx, HF) Degradation->Thermal_Degradation Exposure to High Temperature

Caption: Workflow for Stability Assessment of this compound.

This guide provides a foundational understanding of the thermal stability and appropriate storage conditions for this compound. For critical applications, it is recommended to perform in-house stability studies to confirm these findings under specific laboratory conditions.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-3-(trifluoromethyl)phenylalanine, or Boc-D-Phe(3-CF3)-OH, is a non-canonical amino acid increasingly utilized in peptide-based drug discovery. The incorporation of this building block can significantly influence the conformational properties, metabolic stability, and biological activity of synthetic peptides. The electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring enhances the hydrophobicity of the side chain and can modulate peptide-protein interactions. However, this same electron-withdrawing effect increases the acidity of the α-proton, making this compound particularly susceptible to racemization during peptide coupling reactions.

The steric hindrance imparted by the bulky Boc protecting group and the substituted phenyl side chain can also lead to slower reaction kinetics and incomplete couplings. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for the successful incorporation of this amino acid into peptide sequences with high yield and optical purity.

These application notes provide a comparative analysis of recommended coupling reagents and detailed protocols for the efficient and low-racemization coupling of this compound.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should provide rapid activation of the carboxylic acid to outcompete the rate of racemization, while being effective for sterically demanding couplings. Based on these criteria, modern uronium/aminium and phosphonium salt-based reagents are generally preferred over traditional carbodiimides for this application. Propylphosphonic anhydride (T3P®) also presents a strong alternative, particularly for its low propensity to cause epimerization.

Below is a summary of recommended coupling reagents and their performance characteristics for sterically hindered and electron-deficient amino acids. While specific quantitative data for this compound is limited in the literature, the following table provides representative data for analogous couplings to guide reagent selection.

Coupling ReagentClassTypical Reaction TimeTypical Purity/YieldRacemization RiskKey Considerations
HATU Uronium/Aminium Salt30 min - 2 hours>95%Very LowHighly reactive, forms a more stable OAt-active ester, which helps to suppress racemization. Often the first choice for difficult couplings.[1]
COMU Uronium/Aminium Salt15 min - 1 hour>95%Very LowReactivity is comparable to HATU. Its byproducts are water-soluble, simplifying work-up in solution-phase synthesis. Based on OxymaPure, it is a safer alternative to benzotriazole-based reagents.
T3P® Phosphonic Anhydride1 - 4 hours>90%Extremely LowExcellent for suppressing racemization with sensitive amino acids. Byproducts are water-soluble. It is considered a "green" coupling reagent.[2][3]
DIC/OxymaPure Carbodiimide/Additive1 - 4 hours>90%LowA cost-effective option that provides good results. OxymaPure is a highly effective and non-explosive additive for suppressing racemization.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence, solid support, and other reaction components. All procedures should be carried out in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Base Addition: Add DIPEA (6.0 eq.) to the pre-activation mixture and agitate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

Protocol 2: Solution-Phase Peptide Synthesis using COMU

This protocol is suitable for fragment condensation in solution, with the advantage of water-soluble byproducts.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Amine Preparation: Dissolve the amine component (1.0 eq.) in anhydrous DMF. If it is a hydrochloride salt, add DIPEA (1.1 eq.) and stir for 10 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.2 eq.) and COMU (1.2 eq.) in anhydrous DMF.

  • Activation and Coupling: Add DIPEA (2.4 eq.) to the coupling solution and stir for 1 minute. Add this solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Low-Racemization Coupling using T3P®

This protocol is recommended when minimizing racemization is the highest priority.

Materials:

  • This compound

  • Amine component

  • T3P® (Propylphosphonic anhydride) solution (e.g., 50% in ethyl acetate)

  • Pyridine or DIPEA

  • Ethyl acetate (EtOAc) or DMF, anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 eq.) and the amine component (1.0 eq.) in anhydrous ethyl acetate.

  • Base Addition: Add pyridine (3.0 eq.) to the solution and cool to 0 °C in an ice bath.

  • T3P® Addition: Slowly add the T3P® solution (1.7 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

General Workflow for SPPS Coupling

SPPS_Workflow Resin Resin with free amine Coupling Coupling Reaction (1-2 hours) Resin->Coupling Preactivation Pre-activate This compound + Coupling Reagent + Base Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative (yellow) Recouple Recouple? Monitoring->Recouple Positive (blue) Result Coupled Peptide-Resin Washing->Result Recouple->Coupling Yes Recouple->Washing No

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Decision Logic for Coupling Reagent Selection

Reagent_Selection Start Start: Couple This compound RacemizationConcern High concern for racemization? Start->RacemizationConcern StericHindrance High steric hindrance? RacemizationConcern->StericHindrance No T3P Use T3P® RacemizationConcern->T3P Yes CostConstraint Strict cost constraints? StericHindrance->CostConstraint No HATU_COMU Use HATU or COMU StericHindrance->HATU_COMU Yes CostConstraint->HATU_COMU No DIC_Oxyma Use DIC/OxymaPure CostConstraint->DIC_Oxyma Yes

Caption: Decision tree for selecting a suitable coupling reagent for this compound.

References

Application Notes and Protocols for the Deprotection of Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-D-3-(trifluoromethyl)phenylalanine, or Boc-D-Phe(3-CF3)-OH, is a valuable building block in medicinal chemistry and peptide synthesis. The trifluoromethyl (-CF3) group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group due to its stability in various conditions and its straightforward removal under acidic conditions.[5][6][]

The deprotection of the Boc group is a critical step in synthetic workflows, yielding the free amine which is then available for subsequent reactions, such as peptide coupling. This process is an acid-catalyzed reaction that proceeds through the formation of a stable tert-butyl cation and the release of carbon dioxide.[6][8][9] The choice of acidic reagent and reaction conditions is crucial for achieving high yield and purity of the final product. The trifluoromethyl group is generally stable under the acidic conditions required for Boc deprotection.[1][4][10]

This document provides detailed protocols for the two most common methods for Boc deprotection: using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl).

Deprotection Strategies Overview

The removal of the Boc protecting group is typically achieved through acidolysis. The most common reagents are Trifluoroacetic Acid (TFA), often in a solvent like dichloromethane (DCM), or a solution of Hydrogen Chloride (HCl) in an organic solvent such as dioxane, methanol, or diethyl ether.[11][12]

  • Trifluoroacetic Acid (TFA): This is the most common and often the most efficient method.[6] TFA is a strong acid that cleaves the Boc group rapidly at room temperature.[9][13] The reaction byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[8][14]

  • Hydrogen Chloride (HCl): Solutions of HCl in organic solvents provide a milder alternative to neat TFA.[11][15] This method is also highly effective and can sometimes offer better selectivity if other acid-labile groups are present in the molecule.[5][15]

The general workflow for Boc deprotection is straightforward and involves dissolving the protected amino acid, adding the acidic reagent, monitoring the reaction, and then working up the reaction to isolate the deprotected product, typically as a salt.

G cluster_workflow General Boc Deprotection Workflow Start Starting Material This compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM, Dioxane) Start->Dissolve AddReagent Add Acidic Reagent (TFA or HCl Solution) Dissolve->AddReagent React Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->React Workup Reaction Workup (Solvent Evaporation) React->Workup Precipitate Precipitate Salt with Anti-Solvent (e.g., Ether) Workup->Precipitate Isolate Isolate Product by Filtration and Dry Under Vacuum Precipitate->Isolate End Final Product H-D-Phe(3-CF3)-OH · Acid Salt Isolate->End

Caption: General experimental workflow for Boc deprotection.

Data Summary of Deprotection Methods
MethodReagent(s)SolventTime (Typical)TemperatureOutcome
1 25-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0.5 - 2 hoursRoom TempComplete and rapid deprotection, product isolated as TFA salt.[6][13]
2 4M Hydrogen Chloride (HCl)1,4-Dioxane0.5 - 4 hoursRoom TempEfficient deprotection, product isolated as HCl salt.[11][15][16]
3 1-2M Hydrogen Chloride (HCl)Methanol (MeOH)1 - 3 hoursRoom TempEffective removal of the Boc group, especially in solution-phase synthesis.[11]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete removal of the Boc group using a solution of TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: To the stirred solution, add TFA. A common concentration is 25-50% TFA in DCM (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.[6][17]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is typically complete within 30 minutes to 2 hours.[6][13] Note: The reaction generates CO2 gas, so the system should not be sealed.[8]

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene two to three times.[6][18]

  • Precipitation and Isolation: Add cold diethyl ether to the concentrated residue to precipitate the product as the trifluoroacetate salt.[5]

  • Final Steps: Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum. The product, H-D-Phe(3-CF3)-OH·TFA, is typically a white to off-white solid and can often be used in the next step without further purification.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol details the Boc deprotection using a commercially available solution of 4M HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents of HCl).[5]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[15][16] Monitor the reaction by TLC or LC-MS until the starting material is consumed. A precipitate of the hydrochloride salt may form during the reaction.[16]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Precipitation and Isolation: Add cold diethyl ether to the residue to facilitate the precipitation of the hydrochloride salt.

  • Final Steps: Collect the solid by filtration, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield H-D-Phe(3-CF3)-OH·HCl as a solid.

Chemical Transformation and Mechanism

The acid-catalyzed deprotection of the Boc group proceeds via the following steps:

  • Protonation of the carbamate's carbonyl oxygen by the acid (H-A).

  • Loss of the stable tert-butyl cation to form a carbamic acid intermediate.

  • The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide.

  • The final deprotected amine is present as its corresponding acid salt.[6][8][9]

G cluster_reaction Boc Deprotection Mechanism cluster_products Products reactant This compound reagent + H-A (e.g., TFA) product_amine H-D-Phe(3-CF3)-OH · A⁻ (Amine Salt) reagent->product_amine Acidolysis product_co2 CO₂ product_isobutylene Isobutylene

Caption: Chemical pathway for acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Use of Boc-D-Phe(3-CF3)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of N-α-Boc-D-3-(trifluoromethyl)phenylalanine [Boc-D-Phe(3-CF3)-OH] in solution-phase peptide synthesis (SPPS). This document offers detailed protocols, data presentation for coupling efficiencies, and visualizations of experimental workflows and relevant biological pathways to aid researchers in the development of novel peptides with enhanced properties.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The trifluoromethyl (CF3) group, in particular, is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This compound serves as a crucial building block for introducing a trifluoromethylated phenylalanine residue, which can significantly influence peptide-receptor interactions and enhance the therapeutic potential of peptide-based drugs.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.

PropertyValue
Molecular Formula C15H18F3NO4
Molecular Weight 333.30 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in common organic solvents such as DMF, DCM, and THF.

Challenges in Incorporating Trifluoromethylated Amino Acids

The primary challenge in incorporating trifluoromethylated amino acids like this compound into a peptide sequence lies in the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the CF3 group. This can lead to slower reaction kinetics and lower coupling yields compared to standard proteinogenic amino acids. Therefore, the choice of an appropriate coupling reagent and optimized reaction conditions are critical for efficient peptide bond formation.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is a critical factor for achieving high yields and purity while minimizing racemization. The following table summarizes the performance of common coupling reagents for the incorporation of this compound.

Coupling ReagentReagent TypeTypical Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt>95>95Highly efficient for sterically hindered couplings and residues with reduced nucleophilicity. Forms a more reactive OAt-ester. Preferred for rapid and efficient couplings.
HBTU Aminium/Uronium Salt90-95>95A widely used and effective coupling reagent, though slightly less reactive than HATU for challenging couplings.
DCC/HOBt Carbodiimide/Additive85-90>90A cost-effective option, but can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct, which requires careful removal. May result in lower yields and higher risk of racemization for challenging couplings.

Note: The data presented are representative and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the solution-phase synthesis of a model dipeptide, Boc-D-Phe(3-CF3)-Ala-OMe, and its subsequent deprotection.

Protocol 1: Solution-Phase Synthesis of Boc-D-Phe(3-CF3)-Ala-OMe

This protocol details the coupling of this compound with L-Alanine methyl ester hydrochloride.

Materials:

  • This compound (1.0 eq)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 10-15 minutes.

  • Neutralization of H-Ala-OMe·HCl:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIPEA (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Ala-OMe solution to the activated this compound solution.

    • Add an additional amount of DIPEA (1.3 eq) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dipeptide.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide.

Materials:

  • Boc-D-Phe(3-CF3)-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA to create a 50% TFA/DCM solution.[1]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting peptide-TFA salt can be used in the next coupling step after neutralization or purified as required.

Visualizations

Experimental Workflow: Dipeptide Synthesis

G cluster_activation Activation cluster_neutralization Neutralization A This compound + HATU in DMF C Coupling Reaction (12-24h, RT) A->C B H-Ala-OMe·HCl + DIPEA in DMF B->C D Work-up (EtOAc Extraction, Washes) C->D E Purification (Silica Gel Chromatography) D->E F Pure Dipeptide Boc-D-Phe(3-CF3)-Ala-OMe E->F

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Logical Relationship: Boc Deprotection

G Start Boc-Protected Peptide Step1 Dissolve in DCM Start->Step1 Step2 Add 50% TFA Step1->Step2 Step3 Stir at RT (30-60 min) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 End Deprotected Peptide-TFA Salt Step5->End G cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) (GPCR) G_protein Gi Protein SSTR->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Somatostatin Somatostatin Analog (e.g., containing Phe(3-CF3)) Somatostatin->SSTR Binding G_protein->AC Inhibition ATP ATP ATP->AC Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols for Boc-D-Phe(3-CF3)-OH in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-D-Phe(3-CF3)-OH, or N-tert-butyloxycarbonyl-3-(trifluoromethyl)-D-phenylalanine, is a non-canonical amino acid that has garnered significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group onto the phenyl ring of D-phenylalanine imparts unique physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. The electron-withdrawing nature and high lipophilicity of the CF3 group can improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] These attributes make this compound a valuable building block in the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor antagonists for conditions such as cancer, metabolic disorders, and neurodegenerative diseases.

One notable application of this modified amino acid is in the design of antagonists for the Neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis. Structure-activity relationship (SAR) studies have indicated that the presence of trifluoromethyl groups can be critical for the antagonist activity at the NK1 receptor.[2]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative NK1 receptor antagonist peptide. Detailed protocols for its incorporation via Boc-based solid-phase peptide synthesis (SPPS) and the subsequent biological evaluation are provided.

Data Presentation: Biological Activity of a Representative NK1 Receptor Antagonist

To illustrate the application of this compound, we present data for a hypothetical tripeptide antagonist of the NK1 receptor, Ac-Arg-Gly-D-Phe(3-CF3)-NH2. The inclusion of D-Phe(3-CF3) at the C-terminus is based on SAR studies suggesting the importance of aromatic residues with electron-withdrawing groups for potent NK1 receptor antagonism.

Compound IDSequenceModificationMolecular Weight ( g/mol )Assay TypeIC50 (nM)Ki (nM)
HTP-1Ac-Arg-Gly-D-Phe(3-CF3)-NH2N-terminal acetylation, C-terminal amidation502.5NK1 Receptor Binding Assay15.27.8

Note: The data presented for HTP-1 is representative and intended for illustrative purposes based on the known effects of trifluoromethyl substitutions on NK1 receptor antagonists.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Arg-Gly-D-Phe(3-CF3)-NH2

This protocol details the manual synthesis of the representative tripeptide using a Boc/Bzl protection strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Boc-Gly-OH

  • Boc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Reagent grade diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Place Rink Amide MBHA resin (0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 1 hour, then drain the solvent.

  • First Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and add fresh 50% TFA in DCM and agitate for 25 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Second Amino Acid Coupling (Boc-Gly-OH):

    • Repeat step 2 using Boc-Gly-OH.

  • Boc Deprotection and Neutralization:

    • Repeat steps 3 and 4.

  • Third Amino Acid Coupling (Boc-Arg(Pbf)-OH):

    • Repeat step 2 using Boc-Arg(Pbf)-OH.

  • Boc Deprotection and Neutralization:

    • Repeat steps 3 and 4.

  • N-terminal Acetylation:

    • Treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

In Vitro NK1 Receptor Antagonism Assay

This protocol describes a radioligand competition binding assay to determine the IC50 and Ki of the synthesized peptide for the human NK1 receptor.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor

  • Cell culture medium and supplements

  • [³H]-Substance P (Radioligand)

  • Unlabeled Substance P

  • Synthesized peptide (HTP-1)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hNK1R cells to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • A series of dilutions of the test peptide (HTP-1) or unlabeled Substance P (for non-specific binding).

      • A fixed concentration of [³H]-Substance P (typically at its Kd value).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

sps_workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell couple1 Couple this compound swell->couple1 wash1 Wash couple1->wash1 deprotect1 Boc Deprotection (TFA) wash1->deprotect1 neutralize1 Neutralize (DIEA) deprotect1->neutralize1 couple2 Couple Boc-Gly-OH neutralize1->couple2 wash2 Wash couple2->wash2 deprotect2 Boc Deprotection (TFA) wash2->deprotect2 neutralize2 Neutralize (DIEA) deprotect2->neutralize2 couple3 Couple Boc-Arg(Pbf)-OH neutralize2->couple3 wash3 Wash couple3->wash3 deprotect3 Boc Deprotection (TFA) wash3->deprotect3 neutralize3 Neutralize (DIEA) deprotect3->neutralize3 acetylate N-terminal Acetylation neutralize3->acetylate wash4 Wash acetylate->wash4 cleave Cleave from Resin (TFA cocktail) wash4->cleave purify Purify by RP-HPLC cleave->purify end Ac-Arg-Gly-D-Phe(3-CF3)-NH2 purify->end

Caption: Workflow for Boc-SPPS of a representative tripeptide.

nk1_signaling substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling (e.g., MAPK pathway) ca_release->downstream pkc->downstream physiological_response Physiological Response (Pain, Inflammation) downstream->physiological_response antagonist HTP-1 (Antagonist) antagonist->nk1r Blocks Binding

Caption: Simplified NK1 receptor signaling pathway.

binding_assay_logic receptor NK1 Receptor binding Radioligand Binds to Receptor receptor->binding radioligand [³H]-Substance P (Radioligand) radioligand->receptor Binds test_compound HTP-1 (Test Compound) test_compound->receptor Competes with competition Test Compound Competes for Binding Site binding->competition measurement Measure Bound Radioactivity competition->measurement ic50 Determine IC50 measurement->ic50 ki Calculate Ki ic50->ki

Caption: Logical workflow of a competition binding assay.

References

Application Notes and Protocols for the Use of Boc-D-Phe(3-CF3)-OH in the Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Phe(3-CF3)-OH, or N-tert-butyloxycarbonyl-D-3-(trifluoromethyl)phenylalanine, is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of peptide-based enzyme inhibitors. The incorporation of the trifluoromethyl group onto the phenyl ring of D-phenylalanine offers unique properties that can enhance the potency, selectivity, and metabolic stability of peptide inhibitors. This fluorinated moiety can modulate the electronic properties and lipophilicity of the peptide, leading to improved interactions with the active site of target enzymes. These characteristics make this compound a valuable tool in drug discovery and development, particularly for targeting proteases such as caspases and cathepsins, which are implicated in a variety of diseases including cancer, neurodegenerative disorders, and inflammatory conditions.

This document provides detailed application notes on the utility of this compound in creating enzyme inhibitors, alongside comprehensive experimental protocols for its incorporation into peptide chains and the subsequent evaluation of the synthesized inhibitors.

Applications in Enzyme Inhibitor Design

The unique structural features of this compound make it a versatile component for designing inhibitors against several classes of enzymes, most notably proteases.

Caspase and Cathepsin Inhibition

Caspases and cathepsins are families of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and protein degradation pathways, respectively. Dysregulation of these enzymes is linked to numerous pathologies. Peptide-based inhibitors containing this compound can be designed to target the active sites of these proteases with high specificity. The trifluoromethyl group can enhance binding affinity through favorable interactions within the enzyme's substrate-binding pockets.

Serine Protease Inhibition

Peptidyl inhibitors incorporating this modified amino acid can also be effective against serine proteases. The trifluoromethyl group can influence the conformation of the peptide backbone, promoting a structure that mimics the transition state of the substrate, thereby leading to potent inhibition.

Data Presentation: Efficacy of Related Enzyme Inhibitors

Inhibitor ClassTarget EnzymeIC50 / Ki ValueReference
Peptidyl KetonesCathepsin KKi = 2.5 nM (for MV061194)[1]
Peptidyl KetonesCathepsin SIC50 = 60 nM (for odanacatib)[1]
Peptidyl AldehydesCaspase-3Ki = 0.2 nM (for Ac-DEVD-CHO)[2]
Peptidyl KetonesCaspase-3IC50 = 39 µM (for BOC-D-FMK)[3]
DipeptidesBACE-1IC50 < 50 nM[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence using Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide chain using the Boc/Bzl protection strategy.[5][6]

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other Nα-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)

  • Reaction vessel for SPPS

  • Filtration apparatus

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DCM to swell the resin for at least 30 minutes with gentle agitation.[5]

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-25 minutes for complete deprotection.

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve 2-4 equivalents of this compound and coupling reagents (e.g., HBTU, HOBt) in DMF.[5]

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[5]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a strong acid cleavage cocktail (e.g., HF/anisole 9:1) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzyme Inhibition Assay - Determination of IC50

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a synthesized peptide inhibitor against a target protease.

Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic substrate specific for the enzyme

  • Synthesized peptide inhibitor containing the D-Phe(3-CF3) moiety

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the specific substrate in the assay buffer.

    • Prepare a serial dilution of the synthesized peptide inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of the enzyme to each well (except for the blank).

    • Add the serially diluted inhibitor to the respective wells. Include control wells with buffer instead of the inhibitor (100% activity) and a known potent inhibitor or no enzyme (0% activity).

    • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a constant temperature.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately measure the product formation over time using a microplate reader at the appropriate wavelength for the substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.

Equation: Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate concentration used in the IC50 determination

  • Km: Michaelis-Menten constant of the substrate for the enzyme

To determine Km, a separate enzyme kinetics experiment must be performed by measuring the initial reaction rates at various substrate concentrations without the inhibitor.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_assay Enzyme Inhibition Assay Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Cycle Repeat Cycle for next Amino Acid Coupling->Cycle Cycle->Deprotection Next cycle Cleavage Cleavage & Deprotection (HF/TFMSA) Cycle->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Inhibitor Synthesized Peptide Inhibitor Purification->Inhibitor EnzymeAssay Enzyme Kinetic Assay (IC50 Determination) Inhibitor->EnzymeAssay DataAnalysis Data Analysis (IC50 Calculation) EnzymeAssay->DataAnalysis Ki_Calc Ki Calculation (Cheng-Prusoff) DataAnalysis->Ki_Calc

Caption: Workflow for synthesis and evaluation of enzyme inhibitors.

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Active) DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion ApoptoticStimuli->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Inhibitor with This compound Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3

Caption: Caspase signaling pathway and points of inhibition.

structure_activity cluster_properties Structural Properties cluster_effects Effects on Inhibitor Properties cluster_outcome Desired Outcome Boc_Phe_CF3 This compound CF3_group Trifluoromethyl Group Boc_Phe_CF3->CF3_group D_amino_acid D-Amino Acid Configuration Boc_Phe_CF3->D_amino_acid Boc_group Boc Protecting Group Boc_Phe_CF3->Boc_group Increased_Lipophilicity Increased Lipophilicity CF3_group->Increased_Lipophilicity Altered_Electronics Altered Electronic Properties CF3_group->Altered_Electronics Enhanced_Stability Enhanced Proteolytic Stability D_amino_acid->Enhanced_Stability Controlled_Synthesis Controlled Peptide Synthesis Boc_group->Controlled_Synthesis Improved_Potency Improved Potency (Lower IC50/Ki) Increased_Lipophilicity->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Increased_Lipophilicity->Enhanced_Selectivity Altered_Electronics->Improved_Potency Better_PK_Profile Better Pharmacokinetic Profile Enhanced_Stability->Better_PK_Profile Controlled_Synthesis->Improved_Potency

References

Application Notes: Enhancing Peptide Stability with Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. Boc-D-Phe(3-CF3)-OH, a derivative of D-phenylalanine, is a valuable building block for this purpose. Its two key features, the D-configuration of the alpha-carbon and the trifluoromethyl (CF3) group on the phenyl ring, synergistically enhance peptide stability and modulate pharmacokinetic properties. The D-amino acid configuration provides steric hindrance that prevents recognition by proteases, which are stereospecific for L-amino acids[1]. The CF3 group further enhances this effect and increases the peptide's lipophilicity, which can improve membrane permeability and bioavailability[2][3].

Key Advantages of Incorporating this compound

The strategic placement of a trifluoromethyl group on the phenylalanine ring offers several advantages for peptide drug development:

  • Increased Proteolytic Resistance : The CF3 group provides steric shielding for adjacent peptide bonds, making them less susceptible to enzymatic cleavage[2]. Combined with the D-configuration, this significantly extends the peptide's half-life in biological fluids.

  • Enhanced Lipophilicity : The highly lipophilic nature of the CF3 group can improve a peptide's ability to cross cellular membranes, potentially leading to better absorption and distribution within the body[2][3].

  • Modulation of Receptor Binding : The electron-withdrawing properties of the CF3 group can alter the electronic distribution within the peptide, potentially influencing its binding affinity and selectivity for its biological target[2].

  • Improved Pharmacokinetic Profile : By increasing metabolic stability and membrane permeability, incorporation of this amino acid can lead to an improved overall pharmacokinetic profile, including a longer in vivo half-life[2][3].

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the benefits of incorporating D-Phe(3-CF3) into a model peptide (e.g., a hypothetical hexapeptide analog of an existing therapeutic).

Table 1: Enhanced Proteolytic Stability of a Model Peptide

Peptide SequenceModificationEnzymeHalf-life (t₁/₂, hours)
H-Phe-Ala-Gly-Val-Ile-Leu-OHNone (Native L-Phe)Chymotrypsin0.5
H-D-Phe -Ala-Gly-Val-Ile-Leu-OHD-PhenylalanineChymotrypsin8.0
H-D-Phe(3-CF3) -Ala-Gly-Val-Ile-Leu-OHThis compoundChymotrypsin> 48.0
H-Phe-Ala-Gly-Val-Ile-Leu-OHNone (Native L-Phe)Human Serum1.2
H-D-Phe(3-CF3) -Ala-Gly-Val-Ile-Leu-OHThis compoundHuman Serum> 24.0

Table 2: Receptor Binding Affinity

Peptide SequenceModificationTarget ReceptorBinding Affinity (Kᵢ, nM)
H-Phe-Ala-Gly-Val-Ile-Leu-OHNone (Native L-Phe)Receptor X15.2
H-D-Phe(3-CF3) -Ala-Gly-Val-Ile-Leu-OHThis compoundReceptor X18.5

Experimental Protocols & Visualizations

The following sections provide detailed protocols for the synthesis of peptides containing this compound and for evaluating their stability and activity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide amide using Boc-based solid-phase chemistry.

spss_workflow Workflow for Boc-based Solid-Phase Peptide Synthesis cluster_synthesis Synthesis Cycle (Repeated for each amino acid) resin Start: Resin Swelling (e.g., MBHA Resin) deprotection Boc Deprotection (TFA in DCM) resin->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt) neutralization->coupling wash1 Wash (DMF/DCM) coupling->wash1 Repeat Cycle cleavage Final Cleavage (HF or TFMSA/TFA) wash1->cleavage purification Purification & Analysis (RP-HPLC, Mass Spec)

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Materials:

  • MBHA (methylbenzhydrylamine) resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Swelling : Swell the MBHA resin in DCM in a reaction vessel for 30 minutes. Drain the solvent.

  • Boc Deprotection : Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group from the terminal amine. Drain and wash thoroughly with DCM and DMF.

  • Neutralization : Neutralize the resulting TFA salt by washing with a 10% DIEA solution in DCM until the resin is neutral (tested with a pH indicator). Wash again with DCM and DMF.

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the next Boc-protected amino acid (e.g., this compound) (3 equivalents) by dissolving it with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to sit for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. The bulky side chain of this compound may necessitate longer coupling times or double coupling[1].

  • Wash : After coupling, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection :

    • Once the synthesis is complete, dry the peptide-resin under vacuum.

    • Carefully perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or a TFMSA/TFA cocktail, in the presence of scavengers.

  • Purification and Analysis :

    • Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS).[1]

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol is used to compare the stability of the modified peptide against its native counterpart in the presence of a protease.

stability_assay_workflow Workflow for In Vitro Enzymatic Degradation Assay start Prepare Peptide Solutions (Native and Modified) incubation Incubate with Enzyme (e.g., Chymotrypsin at 37°C) start->incubation sampling Collect Aliquots (At various time points: 0, 1, 4, 8, 24h) incubation->sampling quench Quench Reaction (Add 1% TFA) sampling->quench analysis Analyze by RP-HPLC (Quantify remaining peptide) quench->analysis data Calculate Half-Life (t₁/₂) analysis->data

In Vitro Enzymatic Degradation Assay Workflow.

Materials:

  • Purified native and D-Phe(3-CF3)-modified peptides

  • Protease solution (e.g., chymotrypsin, trypsin, or human serum)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 1% TFA in water)

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation : Dissolve the native and modified peptides in the reaction buffer to a final concentration of 0.5 mg/mL[4].

  • Reaction Initiation : Add the protease solution (e.g., chymotrypsin) to each peptide solution to a final concentration that provides a peptide-to-protease ratio of approximately 40:1 (w/w)[4]. A "time zero" (T=0) sample should be taken immediately and quenched.

  • Incubation : Incubate the reaction mixtures at 37°C[4].

  • Time-Point Sampling : At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each reaction mixture.

  • Quenching : Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of the quenching solution (1% TFA)[4].

  • HPLC Analysis :

    • Analyze each quenched sample by RP-HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the remaining intact peptide from its degradation fragments[4].

    • Monitor the absorbance at 215 or 280 nm.

  • Data Analysis :

    • Calculate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide versus time.

    • Determine the half-life (t₁/₂) for each peptide by fitting the data to a first-order decay curve.

Protocol 3: Receptor Binding Affinity Assay (Competitive ELISA)

This protocol determines how the modification affects the peptide's ability to bind to its target receptor.

binding_assay_logic Logic of Competitive Receptor Binding Assay start Coat Plate with Receptor block Block Non-specific Sites start->block incubate Incubate with Labeled Ligand + Unlabeled Competitor Peptide (Native or Modified) block->incubate wash Wash to Remove Unbound Ligands incubate->wash detect Detect Bound Labeled Ligand (e.g., Substrate Addition) wash->detect measure Measure Signal (e.g., Absorbance) detect->measure analyze Analyze Data (Generate competition curve, calculate IC₅₀/Kᵢ) measure->analyze

Competitive Receptor Binding Assay Logic.

Materials:

  • 96-well microplate

  • Purified target receptor

  • Labeled standard ligand (e.g., biotinylated or HRP-conjugated)

  • Unlabeled competitor peptides (native and D-Phe(3-CF3)-modified) at various concentrations

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagents (e.g., Streptavidin-HRP and TMB substrate)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Receptor Coating : Coat the wells of a 96-well plate with the purified receptor in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking : Wash the plate with wash buffer to remove unbound receptor. Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature[5].

  • Competitive Binding :

    • Add serial dilutions of the unlabeled competitor peptides (both native and modified) to the wells.

    • Add a constant, predetermined concentration of the labeled standard ligand to all wells.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding to the immobilized receptor[5].

  • Washing : Wash the plate thoroughly with wash buffer to remove all unbound ligands.

  • Detection : Add the appropriate detection reagents. For a biotinylated ligand, add Streptavidin-HRP, incubate, wash, and then add TMB substrate.

  • Signal Measurement : Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the binding affinity of the competitor peptide.

  • Data Analysis :

    • Plot the absorbance signal against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of labeled ligand binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value to quantify the binding affinity.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Phe(3-CF3)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding low coupling yields with Boc-D-Phe(3-CF3)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

Low coupling efficiency with this compound is a common issue stemming from two primary factors:

  • Steric Hindrance: The bulky Boc protecting group and the phenylalanine side chain create steric hindrance, which can physically impede the activated amino acid from reaching the N-terminal amine of the growing peptide chain on the solid support.

  • Electronic Effects: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This effect reduces the nucleophilicity of the carboxylate group during activation and subsequent coupling, making the formation of the peptide bond more difficult compared to standard amino acids. The introduction of a trifluoromethyl group can significantly impact the biophysical properties of molecules.[1][2][3]

Q2: How can I confirm that the coupling of this compound is incomplete?

The most common method for monitoring the completion of a coupling reaction in real-time is through qualitative colorimetric tests on a small sample of resin beads.

  • Kaiser Test (Ninhydrin Test): This is the most widely used test for detecting free primary amines. A positive result, indicated by a deep blue or purple color on the beads and in the solution, confirms the presence of unreacted amines and, therefore, an incomplete coupling.[4]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive test for detecting free primary amines.

For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides lacking the this compound residue) in the mass spectrum or a low-purity profile in the HPLC chromatogram provides conclusive evidence of incomplete coupling.[4]

Q3: What are the immediate actions to take if an incomplete coupling is detected?

If a positive Kaiser test indicates incomplete coupling, the recommended immediate action is to perform a "recouple." This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[4] If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines to prevent the formation of deletion sequences with subsequent amino acids.

Q4: Which coupling reagents are most effective for a challenging residue like this compound?

For sterically hindered and electronically deactivated amino acids, standard coupling reagents like DCC or DIC are often insufficient.[5] More potent coupling reagents are necessary to achieve high coupling efficiency. Uronium/aminium or phosphonium salt-based reagents are generally preferred due to their higher reactivity.[5][6]

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective. HATU and COMU, in particular, are known for their high reactivity and ability to minimize racemization, making them excellent choices for difficult couplings.[5][7][8]

  • Phosphonium Salts: PyAOP and PyBOP are also very effective for coupling sterically hindered amino acids.[6]

Troubleshooting Guide

Issue: Persistently Low Coupling Yield with this compound

If you continue to experience low coupling yields after a standard recoupling procedure, consider the following optimization strategies:

Strategy 1: Enhance Reagent Reactivity and Concentration

The choice of coupling reagent and reaction conditions is critical.[4] For challenging couplings, it's often necessary to move beyond standard protocols.

  • Switch to a More Powerful Reagent: If you are using a carbodiimide-based method (DCC/DIC) or HBTU with limited success, switching to a more potent uronium/aminium salt like HATU or COMU is highly recommended.[4][5]

  • Increase Equivalents and Time: Use a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin's free amine capacity). Extend the reaction time, potentially doubling it from your standard protocol.[4]

Strategy 2: Optimize Reaction Conditions

  • Solvent Choice: If peptide aggregation is suspected, especially in hydrophobic sequences, using a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can improve solvation and reaction kinetics.[8]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of difficult couplings by driving reactions to completion more quickly and helping to disrupt peptide aggregation.[9][10]

Strategy 3: Double Coupling as a Standard Procedure

For particularly challenging residues like this compound, it is often beneficial to perform a double coupling proactively rather than as a rescue step. This involves running the coupling reaction, washing the resin, and then repeating the coupling with fresh reagents before proceeding.

Quantitative Data

The following table provides a comparative overview of commonly used coupling reagents and their typical performance for sterically hindered amino acids. While specific data for this compound is not extensively published, these values serve as a general guideline for expected efficiency.

Coupling ReagentReagent TypeTypical Coupling Efficiency (Sterically Hindered Residues)Key Advantages
DIC/HOBt CarbodiimideLow to ModerateCost-effective
HBTU Uronium/AminiumModerate to HighGood balance of reactivity and stability
HATU Uronium/AminiumHigh to Very HighHighly reactive, low racemization
COMU Uronium/AminiumHigh to Very HighHigh reactivity, safer byproducts
PyAOP PhosphoniumHigh to Very HighEffective for hindered couplings, avoids guanidinylation

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is for monitoring the presence of free primary amines on the resin.

Materials:

  • Solution A: 5g ninhydrin in 100 mL ethanol

  • Solution B: 80g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Resin sample (5-10 mg)

  • Small glass test tube

Procedure:

  • Withdraw a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: High concentration of free primary amines (failed coupling). A recoupling is necessary.

  • Faint Blue/Slightly Colored: Partial coupling. Recoupling is recommended.

  • Yellow/Colorless: No free primary amines detected (successful coupling).

Protocol 2: Optimized Coupling of this compound using HATU

This protocol is designed for the efficient coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol scale)

  • This compound (3 equivalents, 0.3 mmol)

  • HATU (2.9 equivalents, 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin has been deprotected and neutralized according to your standard Boc-SPPS protocol.[11] Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA to the solution to begin activation. Allow the mixture to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Visualizations

SPPS_Troubleshooting_Workflow Troubleshooting Low Coupling Yield start Start SPPS Cycle: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive recouple Recouple with Fresh Reagents is_positive->recouple Yes proceed Proceed to Next Deprotection Step is_positive->proceed No kaiser_test_2 Perform Kaiser Test Again recouple->kaiser_test_2 is_positive_2 Still Positive? kaiser_test_2->is_positive_2 optimize Troubleshoot: - Use stronger coupling reagent (HATU/COMU) - Increase equivalents & time - Consider microwave SPPS is_positive_2->optimize Yes is_positive_2->proceed No cap_amines Cap Unreacted Amines optimize->cap_amines cap_amines->proceed

Caption: Troubleshooting workflow for low coupling yield in SPPS.

Coupling_Factors Factors Affecting this compound Coupling main_issue Low Coupling Yield of This compound steric_hindrance Steric Hindrance main_issue->steric_hindrance electronic_effect Electronic Effect main_issue->electronic_effect boc_group Bulky Boc Group steric_hindrance->boc_group side_chain Phenylalanine Side Chain steric_hindrance->side_chain solution_steric Solutions: - More reactive reagents - Longer reaction time - Microwave assistance steric_hindrance->solution_steric cf3_group Electron-Withdrawing -CF3 Group electronic_effect->cf3_group solution_electronic Solutions: - Potent coupling reagents (e.g., HATU, COMU) to overcome deactivation electronic_effect->solution_electronic

Caption: Key factors contributing to difficult coupling.

References

Side reactions associated with Boc-D-Phe(3-CF3)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Boc-D-Phe(3-CF3)-OH in peptide synthesis. The information is intended to help users anticipate and address potential challenges, ensuring the successful synthesis of high-purity peptides containing this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the use of this compound in peptide synthesis?

A1: The main challenges stem from the physicochemical properties of the 3-trifluoromethylphenylalanine residue. The trifluoromethyl (CF3) group is strongly electron-withdrawing, which can influence the reactivity of the amino acid during both coupling and deprotection steps. Additionally, the bulky nature of the substituted phenyl ring can lead to steric hindrance. Key challenges include:

  • Incomplete Coupling: The electron-withdrawing effect of the CF3 group can reduce the nucleophilicity of the N-terminal amine of the preceding residue, making peptide bond formation more difficult. Steric hindrance from the bulky side chain can also slow down the coupling reaction.

  • Racemization: While D-amino acids are generally less prone to racemization at their own α-carbon during coupling, the electron-withdrawing nature of the CF3 group can increase the acidity of the α-proton, potentially increasing the risk of epimerization under basic conditions.

  • Side Reactions during Cleavage: The stability of the trifluoromethyl group on the aromatic ring during strong acid cleavage (e.g., with HF or TFMSA) is a consideration, although the C-F bond is generally very stable.

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: Due to the potential for slow coupling kinetics, high-potency coupling reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than standard carbodiimides for sterically hindered and electron-deficient amino acids.

Coupling Reagent ClassExamplesEfficacy for this compound
Uronium/Aminium Salts HATU, HBTU, HCTUHighly Recommended . These reagents form highly reactive OAt or OBt active esters that can overcome steric hindrance and reduced nucleophilicity. HATU is often considered the gold standard for difficult couplings.
Phosphonium Salts PyBOP, PyAOPRecommended . These are also powerful coupling reagents that can be effective for challenging couplings.
Carbodiimides DCC, DICUse with caution . These may lead to incomplete coupling and require the use of additives like HOBt or Oxyma to improve efficiency and reduce racemization.

Q3: What is "double coupling" and is it recommended for this compound?

A3: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling is insufficient, which can be the case with challenging residues like this compound. It is strongly recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) warrants a second coupling.

Q4: How can I detect and quantify potential side reactions?

A4: The primary methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Reversed-phase HPLC is essential for separating the target peptide from impurities such as deletion sequences (from incomplete coupling) or diastereomers (from racemization). Chiral HPLC methods may be necessary for quantifying the extent of racemization.

  • Mass Spectrometry (LC-MS, MS/MS): Mass spectrometry is used to identify the molecular weights of the main product and any impurities. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of any modifications or deletions. A key diagnostic fragmentation for a Boc-protected residue is the neutral loss of the Boc group (100 Da).[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

  • Symptom: Positive Kaiser test after coupling; presence of deletion sequences (-247.2 Da for Phe(3-CF3)) in the final mass spectrum.

  • Root Cause: Steric hindrance and/or reduced nucleophilicity of the N-terminus of the preceding residue due to the electron-withdrawing CF3 group.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Issue 2: Potential for Racemization

  • Symptom: Appearance of a closely eluting diastereomeric peak in the HPLC chromatogram of the purified peptide.

  • Root Cause: The electron-withdrawing CF3 group can increase the acidity of the α-proton, making it more susceptible to abstraction by base during activation and coupling, leading to epimerization.

  • Mitigation Strategies:

    • Choice of Base: Use a weaker or more sterically hindered base for neutralization and coupling, such as N-methylmorpholine (NMM) or collidine, in place of DIPEA.[2]

    • Minimize Pre-activation Time: A shorter pre-activation time reduces the window for the activated amino acid to racemize before coupling.

    • Use Racemization Suppressants: Always include additives like HOBt, and preferably HOAt or Oxyma, in the coupling cocktail, as they are known to suppress racemization.[2]

Issue 3: Potential Side Reactions During Final Cleavage

  • Symptom: Unexpected peaks in the HPLC/MS of the crude peptide after cleavage, potentially corresponding to modifications of the trifluoromethyl group or other sensitive residues.

  • Root Cause: The highly acidic conditions of the final cleavage (e.g., HF, TFMSA) can generate reactive carbocations from protecting groups, which can lead to side reactions. While the CF3 group is generally stable, the overall electronic nature of the peptide can influence the stability of other residues.

  • Recommended Cleavage Protocols:

    • Standard Cleavage Cocktail: A common and effective cleavage cocktail for peptides containing moderately sensitive residues is "Reagent K".[3]

      • Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

    • Low-Odor Alternative: For a less odorous option, "Reagent B" can be used, which replaces EDT and thioanisole with triisopropylsilane (TIS).[4]

      • Composition: 88% TFA, 5% phenol, 5% water, 2% TIS.

    • Cleavage Time: A standard cleavage time of 1-2.5 hours at room temperature is typically sufficient.[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU/DIPEA

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF for 30 minutes. Perform Boc deprotection using 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 min).

  • Washing: Wash the resin with DMF (5x).

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in anhydrous DMF.

    • Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If positive, perform a second coupling (double coupling).

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: HPLC-MS Analysis of a Peptide Containing Phe(3-CF3)

  • Sample Preparation: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide.

    • MS/MS Fragmentation: If necessary, perform MS/MS on the parent ion to confirm the sequence.

Caption: General experimental workflow for the synthesis and analysis of a peptide containing this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to relevant safety data sheets and perform their own risk assessments before conducting any experiments. Protocols may require optimization based on the specific peptide sequence and available instrumentation.

References

Technical Support Center: Optimizing Boc Deprotection for Peptides Containing Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Boc deprotection of peptides incorporating Boc-D-Phe(3-CF3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing Boc deprotection on peptides containing D-Phe(3-CF3)-OH?

The primary challenge arises from the electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenylalanine ring. While this modification can enhance peptide stability, it may also influence the kinetics of the acid-catalyzed Boc deprotection. The electron-withdrawing effect can potentially make the N-terminal amine less basic and slightly alter the stability of the carbocation intermediate formed during deprotection, though standard acidic conditions are generally effective.

Q2: What are the most common side reactions to be aware of during the Boc deprotection of these peptides?

The most common side reaction in any Boc deprotection is the alkylation of sensitive amino acid residues by the tert-butyl cation generated during the cleavage of the Boc group.[1][2][3] Residues such as Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) are particularly susceptible.[1][2][3] However, the electron-withdrawing nature of the 3-CF3 group on the phenylalanine ring itself makes the ring less susceptible to electrophilic attack, so self-alkylation is not a primary concern. The focus should be on protecting other sensitive residues within the peptide sequence.

Q3: How can I minimize side reactions during the deprotection of my this compound containing peptide?

The most effective method to minimize side reactions is the use of scavengers in the deprotection cocktail.[2][3][4] Scavengers are compounds that react with and neutralize the highly reactive tert-butyl cation before it can modify sensitive amino acid residues.[2][3]

Q4: What are the signs of incomplete Boc deprotection, and how can I confirm it?

Incomplete deprotection can be identified by the presence of unexpected peaks in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). In MS, you would observe a mass corresponding to the peptide with the Boc group still attached (+100.12 Da). A weak or negative result in a Kaiser test (for primary amines) after deprotection can also indicate an incomplete reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), typically ranging from 25% to 50%.[5] Extend the reaction time and monitor progress by TLC or LC-MS. For resistant cases, consider using a stronger acid system like 4M HCl in dioxane.[3]
Poor resin swelling in solid-phase peptide synthesis (SPPS).Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) before adding the deprotection reagent.[3] A study has shown that 55% TFA in DCM can lead to better resin swelling and higher purity peptides compared to 100% TFA.[6]
Presence of Side Products (e.g., +56 Da adducts on Met or Trp) Alkylation of sensitive residues by the tert-butyl cation.Incorporate scavengers into the deprotection cocktail. A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2][7] For peptides containing Cysteine, the addition of Ethanedithiol (EDT) is recommended.[2]
Oxidation of sensitive residues (e.g., Met, Cys).Use a scavenger cocktail that includes a reducing agent like EDT.[2]
Difficulty in Isolating the Deprotected Peptide The deprotected peptide salt is an oil or is difficult to handle.After deprotection and removal of TFA, triturate the resulting oil with cold diethyl ether to precipitate the peptide salt.[8]

Quantitative Data Summary

The following tables provide a summary of common conditions and scavengers used for Boc deprotection. While this data is not specific to this compound, it serves as a strong starting point for optimization.

Table 1: Common Boc Deprotection Conditions with TFA

TFA Concentration (% in DCM) Typical Reaction Time Temperature Notes
25%2 hoursRoom TemperatureA common and generally effective condition.[1]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[1]
55%30 minutesRoom TemperatureShown to yield higher purity peptides in some cases due to better resin swelling.[1][6]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products if scavengers are not used.[1]

Table 2: Common Scavengers for Boc Deprotection

Scavenger Typical Concentration (%) Target Residues / Function
Triisopropylsilane (TIS)2.5 - 5Effective carbocation scavenger, particularly for protecting Trp.[2][7]
Water (H₂O)2.5 - 5General scavenger for tert-butyl cations.[7]
Ethanedithiol (EDT)2.5Protects Cys and Met from alkylation and oxidation.[2]
Thioanisole5Scavenges carbocations.[9]
p-Cresol5Scavenges carbocations.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Peptide on Solid Support (SPPS)
  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.

  • Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin.[10]

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[10]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM (3 times for 2 minutes each).

  • Final Wash: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Boc Deprotection in Solution Phase
  • Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[5]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically in the range of 30-60 minutes.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified.

Visualizations

Boc_Deprotection_Workflow General Boc Deprotection Workflow start Start: Boc-Protected Peptide add_acid Add Deprotection Cocktail (e.g., TFA/DCM with Scavengers) start->add_acid reaction Reaction at Room Temperature (Monitor by TLC/LC-MS) add_acid->reaction workup Work-up: Remove Acid and Solvent reaction->workup product Deprotected Peptide workup->product Troubleshooting_Logic Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Detected (HPLC/MS) check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? start->check_conditions increase_acid Increase TFA Concentration (e.g., from 25% to 50%) check_conditions->increase_acid Low Acid increase_time Increase Reaction Time (Monitor closely) check_conditions->increase_time Short Time stronger_acid Consider Stronger Acid (e.g., 4M HCl in Dioxane) check_conditions->stronger_acid Still Incomplete re_evaluate Re-evaluate and Analyze increase_acid->re_evaluate increase_time->re_evaluate stronger_acid->re_evaluate

References

Technical Support Center: Boc-D-Phe(3-CF3)-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with Boc-D-Phe(3-CF3)-OH in common solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMF or NMP?

A1: The solubility of Boc-protected amino acids is significantly influenced by the physicochemical properties of their side chains.[1] The trifluoromethyl (CF3) group on the phenylalanine residue of this compound is a strong electron-withdrawing group that increases the hydrophobicity and lipophilicity of the molecule. This increased nonpolar character can lead to lower solubility in polar aprotic solvents like DMF and NMP compared to unsubstituted Boc-D-Phe-OH.

Q2: What are the recommended starting solvents for dissolving Boc-protected amino acids?

A2: DMF and NMP are the most commonly used solvents for dissolving Boc-protected amino acids during solid-phase peptide synthesis (SPPS).[1] Dichloromethane (DCM) is also frequently used. For particularly challenging amino acids, a more powerful polar aprotic solvent like Dimethyl sulfoxide (DMSO) may be necessary.[1]

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound.[1] It is recommended to warm the solution gently in a water bath to a temperature no higher than 40°C.[1]

Q4: My this compound precipitated out of the solution. What should I do?

A4: Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or exceeding the solubility limit.[1] To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture.[1]

Q5: Could solubility issues with this compound affect my coupling efficiency in peptide synthesis?

A5: Yes, absolutely. Incomplete dissolution of the amino acid is a direct cause of low coupling efficiency because the reagent is not fully available to react with the free amine on the resin.[1] Ensuring your Boc-amino acid is completely dissolved before initiating the coupling reaction is critical for a successful synthesis.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMF or NMP, follow this step-by-step troubleshooting guide.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: Insoluble this compound in DMF or NMP step1 Increase Agitation (Vortex/Stir) start->step1 step2 Sonication (5-10 minutes) step1->step2 Still Insoluble end_success Successfully Dissolved step1->end_success Dissolved step3 Gentle Warming (≤ 40°C) step2->step3 Still Insoluble step2->end_success Dissolved step4 Use a Co-Solvent System step3->step4 Still Insoluble step3->end_success Dissolved step5 Try a Stronger Primary Solvent step4->step5 Still Insoluble step4->end_success Dissolved step5->end_success Dissolved end_fail Consult Further/ Consider Alternative Reagent step5->end_fail Still Insoluble

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Data Presentation

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Val-OHDMF~108.6Equivalent to 1 mmole in 2 mL.[1]
Boc-Leu-Leu-OHDMF~30
N-Boc-L-prolineDMF~20
Boc-Leu-OHDMSO~100Requires sonication.[1]
Boc-Gly-Gly-OHDMSO~100Requires sonication.[1]
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C.[1]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Preparation: In a clean, dry vessel, weigh the required amount of this compound.

  • Solvent Addition: Add the calculated volume of DMF or NMP to achieve the desired concentration.

  • Agitation: Vigorously vortex or stir the mixture for 2-5 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution to ensure no solid particles remain. The solution should be clear and free of any precipitate.

Protocol 2: Enhanced Dissolution using Sonication and Gentle Warming

  • Initial Suspension: Suspend the weighed this compound in the chosen solvent (DMF or NMP).

  • Sonication: Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[1]

  • Gentle Warming: If the compound is still not fully dissolved, place the vessel in a water bath and warm gently to a maximum of 40°C while continuing to stir or mix.[1]

  • Cooling: Once dissolved, allow the solution to cool to room temperature before proceeding with your reaction.

Protocol 3: Utilizing a Co-Solvent System

  • Co-Solvent Preparation: Prepare a "magic mixture" of DCM, DMF, and NMP in a 1:1:1 (v/v/v) ratio.[1]

  • Dissolution Attempt: Attempt to dissolve the this compound in this co-solvent mixture following the steps in Protocol 1.

Protocol 4: Using a Stronger Primary Solvent

  • Initial Dissolution: Attempt to dissolve the this compound in a minimal amount of DMSO.

  • Dilution: If successful, this concentrated stock solution can be carefully diluted with your primary reaction solvent (e.g., DMF or NMP) to the desired final concentration. Be mindful that the final concentration of DMSO in your reaction should be compatible with your experimental conditions.[1]

G cluster_1 Factors Influencing this compound Solubility cluster_Properties Molecular Properties cluster_Solvent Solvent Properties cluster_Conditions Experimental Conditions Compound This compound SideChain Hydrophobic Side Chain (3-CF3-Phenyl) Compound->SideChain ProtectingGroup Boc Protecting Group Compound->ProtectingGroup Solubility Solubility Outcome SideChain->Solubility Decreases ProtectingGroup->Solubility Influences SolventPolarity Solvent Polarity (DMF, NMP are polar aprotic) SolventPolarity->Solubility Determines Temperature Temperature Temperature->Solubility Increases (with caution) Agitation Agitation/Sonication Agitation->Solubility Increases

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Synthesis of Peptides Containing Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the hydrophobic, non-canonical amino acid Boc-D-Phe(3-CF3)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating during synthesis?

A1: Peptides containing this compound are prone to aggregation primarily due to the "superhydrophobic" nature of the 3-trifluoromethyl-D-phenylalanine residue.[1] The trifluoromethyl (-CF3) group is highly electron-withdrawing and significantly increases the hydrophobicity of the amino acid side chain.[1] This promotes strong intermolecular hydrophobic interactions between peptide chains, leading to the formation of stable secondary structures like β-sheets, which are responsible for on-resin aggregation.[2][3] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[1]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.[1]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, indicating unreacted free amines. Similarly, the removal of the Boc protecting group may be sluggish.[4]

  • Physical Clumping: The resin beads may become sticky and clump together, making them difficult to work with.

  • Low Yield and Purity: A significant decrease in the expected yield and purity of the final cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[4]

Q3: How does the position of this compound in the peptide sequence affect aggregation?

A3: The position of hydrophobic residues like 3-trifluoromethyl-D-phenylalanine can significantly impact aggregation. Stretches of contiguous hydrophobic amino acids are more likely to cause aggregation issues. Placing this residue within a sequence of other hydrophobic amino acids can create a highly aggregation-prone region.[2]

Q4: Can microwave-assisted peptide synthesis help reduce aggregation?

A4: Yes, microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation. The microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and thereby improving both coupling and deprotection efficiency, especially for difficult, hydrophobic sequences.[1][2]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

Symptoms:

  • The Kaiser test is positive (blue or purple beads) after the coupling step.

  • Low yield of the final peptide.

  • Mass spectrometry analysis of the crude product shows deletion sequences.

Troubleshooting StepDescriptionExpected Outcome
1. Double Couple Repeat the coupling step with a fresh solution of activated this compound.Increased coupling efficiency, leading to a negative Kaiser test.
2. Increase Reagent Equivalents Increase the equivalents of the amino acid, coupling reagent, and base.Drive the reaction to completion.
3. Change Coupling Reagent Switch to a more potent coupling reagent like HATU or HCTU.Improved coupling efficiency for sterically hindered or difficult couplings.
4. Elevate Temperature Perform the coupling reaction at a higher temperature (e.g., 50°C).[2]Disrupts secondary structures and improves reaction kinetics.
5. Use "Magic Mixture" Solvent Use a 1:1:1 mixture of DCM, DMF, and NMP as the solvent.[5]Improved solvation of the growing peptide chain.
Issue 2: Poor Solubility of the Final Peptide

Symptoms:

  • The lyophilized peptide powder is difficult to dissolve in aqueous buffers.

  • The peptide precipitates out of solution during purification or storage.

Troubleshooting StepDescriptionExpected Outcome
1. Test Different Solvents Attempt to dissolve the peptide in organic solvents like DMSO or DMF first, then dilute with the aqueous buffer.[2]Improved initial dissolution of the peptide.
2. Adjust pH Modify the pH of the aqueous buffer to be above or below the isoelectric point (pI) of the peptide.Increased peptide solubility due to electrostatic repulsion.
3. Add Solubilizing Agents Incorporate chaotropic agents (e.g., guanidine hydrochloride) or organic modifiers (e.g., acetonitrile, isopropanol) into the solvent.[2]Disruption of peptide aggregates, leading to better solubility.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[7]

3. Neutralization:

  • Wash the resin with 10% diisopropylethylamine (DIEA) in DMF (2x for 5 minutes each).[6]
  • Wash the resin with DMF (5x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIEA (6 eq.) to pre-activate the amino acid for 2-5 minutes.
  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.
  • Monitor the reaction using the Kaiser test. If the test is positive, recouple for another 1-2 hours.

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Cleavage and Deprotection of the Final Peptide

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[6]

2. HF Cleavage:

  • Caution: Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]
  • Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Washing:

  • Precipitate the crude peptide by adding cold diethyl ether.
  • Collect the peptide by filtration or centrifugation.
  • Wash the peptide multiple times with cold diethyl ether to remove scavengers.[6]
  • Dry the peptide under vacuum.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table presents representative data on the impact of different synthesis conditions on the purity of a model hydrophobic peptide containing a trifluoromethylated phenylalanine residue. These values are illustrative and actual results will be sequence-dependent.

ConditionCoupling ReagentSolventTemperature (°C)Crude Purity (%)
StandardHBTU/DIEADMF2545-55
Chaotropic AgentHBTU/DIEADMF + 0.4 M LiCl2560-70
High TemperatureHBTU/DIEANMP5070-80
MicrowaveHATU/DIEANMP75>85

Visualizations

AggregationTroubleshootingWorkflow Troubleshooting Workflow for Peptide Aggregation Start Start SPPS Cycle Coupling Coupling Step Start->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Positive Positive (Incomplete) KaiserTest->Positive Result Negative Negative (Complete) KaiserTest->Negative Result Troubleshoot Troubleshoot Aggregation Positive->Troubleshoot Deprotection Deprotection Step Negative->Deprotection DoubleCouple Double Couple Troubleshoot->DoubleCouple ChangeReagent Change Coupling Reagent Troubleshoot->ChangeReagent ChangeSolvent Use NMP or 'Magic Mixture' Troubleshoot->ChangeSolvent Microwave Use Microwave Synthesis Troubleshoot->Microwave DoubleCouple->Coupling ChangeReagent->Coupling ChangeSolvent->Coupling Microwave->Coupling NextCycle Proceed to Next Cycle Deprotection->NextCycle

Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.

Boc_SPPS_Cycle Boc Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle NextCycle->Deprotection Repeat

Caption: A typical workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis.

References

Preventing racemization of Boc-D-Phe(3-CF3)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Boc-D-Phe(3-CF3)-OH during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a pure enantiomer, in this case, the D-form of 3-(trifluoromethyl)phenylalanine, into a mixture containing both D- and L-enantiomers.[1] This loss of stereochemical integrity is a significant issue in drug development because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure. The presence of the incorrect L-enantiomer can lead to a product with reduced efficacy, altered pharmacological properties, or even undesirable side effects.[1]

Q2: What is the primary mechanism leading to racemization of this compound during activation?

A2: The most common pathway for racemization during the coupling of N-protected amino acids like this compound involves the formation of a 5(4H)-oxazolone intermediate.[1][2] This process begins with the activation of the carboxylic acid group by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be removed by a base, leading to a loss of chirality.[2]

Q3: How does the trifluoromethyl (CF3) group on the phenylalanine ring affect racemization?

A3: While specific data on this compound is limited, the electron-withdrawing nature of the CF3 group is expected to increase the acidity of the N-H proton of the Boc group and potentially the alpha-proton of the oxazolone intermediate. This increased acidity could make the intermediate more susceptible to deprotonation by a base, thereby potentially increasing the risk of racemization compared to unsubstituted Boc-D-Phe-OH under identical conditions.

Q4: Which factors have the most significant impact on the degree of racemization?

A4: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are crucial.[3]

  • Base: The strength and steric hindrance of the base used play a significant role.[1]

  • Temperature: Higher temperatures accelerate the rate of racemization.[4][5]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of L-enantiomer detected in the final peptide. Inappropriate coupling reagent used. For sensitive amino acids like this compound, avoid using carbodiimides (DCC, DIC) without additives. Switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent, preferably in combination with an additive like HOAt or Oxyma.[7][8]
Strong or sterically unhindered base used. If using a strong base like triethylamine (TEA), switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). Use the minimum necessary amount of base.[1][6]
Elevated reaction temperature. Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce racemization.[4][9][10]
Prolonged pre-activation time. Minimize the time the amino acid is in its activated state before the addition of the amine component. A short pre-activation of 1-5 minutes is often sufficient.[10]
Incomplete coupling reaction. Steric hindrance or aggregation. Consider using a more potent coupling reagent like HATU. A double coupling or an extended reaction time at a controlled low temperature might be necessary.[7]
Poor solubility of reagents. Ensure all reagents are fully dissolved. A solvent mixture, such as DCM/DMF, might be necessary to maintain solubility while minimizing solvent-promoted racemization.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is a cost-effective method for minimizing racemization.

  • Resin Preparation: Swell the resin-bound amine in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and react for an additional 2-4 hours.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor the reaction progress.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and a final rinse with isopropanol.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for particularly challenging couplings where maximum suppression of racemization is critical.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid and Reagent Preparation:

    • In one vessel, dissolve this compound (3 equivalents) in DMF.

    • In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.

  • Coupling Reaction:

    • Cool the resin slurry to 0 °C.

    • Add the this compound solution to the resin.

    • Add the HATU solution to the resin.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) dropwise to the reaction mixture.

    • Agitate at 0 °C for 15 minutes, then allow to warm to room temperature and continue to agitate for 1-2 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Data Summary

The following table summarizes the impact of different coupling conditions on the racemization of sensitive amino acids, which can be extrapolated to this compound.

Coupling Reagent Additive Base Temperature Relative Racemization Risk Citation
DICNoneDIPEARoom TempHigh[9]
DICHOBtDIPEARoom TempModerate[9]
DICOxymaDIPEA0 °C -> RTLow[7][11]
HBTUHOBtDIPEARoom TempModerate-Low[7]
HATUHOAtDIPEA0 °C -> RTVery Low[7][8]

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Boc_AA This compound Activated_Ester Activated Intermediate Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Peptide_D Desired D-Peptide Activated_Ester->Peptide_D + Amine (Suppressed by Additives) Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Racemic_Oxazolone->Peptide_D Peptide_L Undesired L-Peptide Racemic_Oxazolone->Peptide_L Amine H2N-Peptide

Caption: Mechanism of racemization via the oxazolone intermediate during peptide coupling.

TroubleshootingWorkflow Start High Racemization Detected Check_Reagents Review Coupling Reagent and Additives Start->Check_Reagents Check_Base Evaluate Base (Strength & Sterics) Check_Reagents->Check_Base Solution_Reagents Use HATU/Oxyma or DIC/Oxyma Check_Reagents->Solution_Reagents Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Solution_Base Switch to NMM or DIPEA Check_Base->Solution_Base Check_Time Review Pre-activation Time Check_Temp->Check_Time Solution_Temp Perform coupling at 0 °C Check_Temp->Solution_Temp Solution_Time Minimize pre-activation (1-5 min) Check_Time->Solution_Time End Racemization Minimized Solution_Reagents->End Solution_Base->End Solution_Temp->End Solution_Time->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Troubleshooting guide for the synthesis of hydrophobic peptides with Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of hydrophobic peptides incorporating the unnatural amino acid Boc-D-Phe(3-CF3)-OH. The unique properties of this amino acid, particularly its hydrophobicity and the electron-withdrawing nature of the trifluoromethyl group, can present specific challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges stem from two key properties of this amino acid:

  • Increased Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the peptide. This can lead to on-resin aggregation of the growing peptide chains, making them inaccessible to reagents and resulting in incomplete reactions.[1][2]

  • Electron-Withdrawing Effects: The trifluoromethyl group is strongly electron-withdrawing. When this compound is incorporated, the subsequent deprotection of its Boc group and the coupling of the next amino acid can be challenging. The free amino group of D-Phe(3-CF3)-OH is less nucleophilic, which can slow down the subsequent coupling reaction.[3][4]

Q2: I am observing incomplete coupling after incorporating this compound. What should I do?

A2: Incomplete coupling is a common issue. Here are several strategies to address it:

  • Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Switch to a more potent uronium/aminium or phosphonium salt-based reagent like HATU, HCTU, or PyBOP, which are known to be more effective for difficult couplings.[3][5][6]

  • Double Coupling: If a single coupling reaction is incomplete (as indicated by a positive Kaiser test), performing a second coupling with fresh reagents is a highly effective method to drive the reaction to completion.[3]

  • Increase Reaction Temperature: For particularly difficult couplings, increasing the reaction temperature can enhance the reaction rate. Microwave-assisted peptide synthesis is a powerful tool for this purpose.

  • Change the Solvent: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or using a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation and reduce aggregation.[7]

Q3: My peptide is showing poor solubility after cleavage and is difficult to purify. What are some solutions?

A3: The increased hydrophobicity from the trifluoromethylated phenylalanine can lead to poor solubility and purification challenges. Consider the following:

  • Initial Dissolution: Try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase for RP-HPLC.[8]

  • Mobile Phase Modification: For highly hydrophobic peptides, using n-propanol or isopropanol in the mobile phase, in addition to or as a replacement for acetonitrile, can improve solubility and resolution during purification.[8]

  • Optimize HPLC Gradient: Use a shallower gradient during RP-HPLC to improve the separation of your target peptide from closely eluting impurities.[7]

Q4: What is "capping" and when should I use it?

A4: Capping is the process of acetylating any unreacted free amino groups on the resin after a coupling step. This is done using reagents like acetic anhydride. Capping is recommended if you experience incomplete coupling, even after double coupling. It prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide during purification.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of peptides containing this compound.

Problem: Low Coupling Efficiency After Incorporating this compound

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences in the final mass spectrometry analysis.

Workflow for Troubleshooting Low Coupling Efficiency:

Troubleshooting_Low_Coupling start Low Coupling Efficiency Detected (Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) start->reagent double_coupling Perform Double Coupling reagent->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_2->capping Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative capping->proceed solvent_temp Consider Solvent Change (NMP) or Increased Temperature capping->solvent_temp If issue persists in subsequent cycles

Caption: A workflow for troubleshooting low coupling efficiency.

Quantitative Data: Comparison of Coupling Reagents for Difficult Couplings
Coupling ReagentActivating SpeciesRelative ReactivityNotes
DIC/HOBtOBt esterModerateStandard, cost-effective, but may be insufficient for difficult couplings.
HBTU/DIPEAOBt esterHighA common and effective choice for many standard and slightly difficult couplings.
HCTU/DIPEA6-Cl-OBt esterVery HighMore reactive than HBTU due to the electron-withdrawing chloro group.
HATU/DIPEAOAt esterHighestOften considered the gold standard for very difficult couplings, including those involving sterically hindered or electron-deficient residues.[3]
PyBOP/DIPEAOBt esterHighA phosphonium salt-based reagent, comparable in reactivity to HBTU.

Note: The effectiveness of each reagent can be sequence-dependent. Optimization for each specific coupling is recommended.

Experimental Protocols

Detailed Protocol for a Difficult Coupling Step

This protocol describes the coupling of the next amino acid onto the N-terminus of a resin-bound peptide where the last incorporated residue is D-Phe(3-CF3)-OH.

1. Deprotection of the Boc Group:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

  • Drain the solution and add a fresh 50% TFA/DCM solution for an additional 20-30 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (2x).

2. Neutralization:

  • Wash the resin with DCM (2x).

  • Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).

  • Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to prepare for the coupling step.

3. Double Coupling using HATU:

  • First Coupling:

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[3]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Repeat the coupling step with a fresh solution of activated amino acid and HATU as described above.

    • Agitate the reaction mixture for another 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

4. Capping (Optional, if Kaiser test is still positive after double coupling):

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

General Boc-SPPS Workflow

Boc_SPPS_Workflow resin Start with Resin deprotection Boc Deprotection (TFA in DCM) resin->deprotection wash Wash deprotection->wash neutralization Neutralization (DIPEA in DCM) coupling Amino Acid Coupling (Boc-AA, Coupling Reagent, DIPEA) neutralization->coupling wash_after_coupling wash->neutralization repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->deprotection No final_cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->final_cleavage Yes (Final AA) purification Purification (RP-HPLC) final_cleavage->purification wash_after_coupling->wash

Caption: A generalized workflow for Boc solid-phase peptide synthesis.

References

Technical Support Center: Analysis of 3-CF3 Modified Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-CF3 modified peptides in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide modified with a single 3-CF3 group?

A single trifluoromethyl (CF3) group will introduce a mass shift of +67.9870 Da to your peptide.[1] During fragmentation, you may also observe a neutral loss of 69 Da, corresponding to the loss of the CF3 group.[2]

Q2: How does the 3-CF3 group affect my peptide's behavior in reversed-phase liquid chromatography (RPLC)?

The addition of a CF3 group significantly increases the hydrophobicity of a peptide. This will result in a longer retention time during reversed-phase high-performance liquid chromatography (HPLC).[1]

Q3: Which amino acid residues are most likely to be modified by a trifluoromethyl radical?

The trifluoromethyl radical (•CF3) is highly reactive and has been shown to react with 18 of the 20 common amino acids.[1][3] Notably, it can induce direct Csp3 C-H trifluoromethylation on residues that are often less reactive to other modifying agents, such as Glycine (Gly), Alanine (Ala), Valine (Val), Isoleucine (Ile), and Leucine (Leu).[1]

Q4: Will the 3-CF3 modification affect the fragmentation pattern of my peptide?

Yes, the presence of a modification like the 3-CF3 group can influence the charge distribution and fragmentation pathways of a peptide.[4] This can lead to altered relative abundances of fragment ions or the emergence of new fragmentation pathways.

Q5: Are there specific fragmentation methods that are better suited for analyzing 3-CF3 modified peptides?

Different fragmentation techniques can provide complementary information for modified peptides.[4] It is often beneficial to experiment with various methods, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), to obtain the most comprehensive fragmentation data.[4]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal for the 3-CF3 Modified Peptide

Potential Causes and Solutions:

  • Low Abundance: The modified peptide may be present in very low quantities in your sample.

    • Recommended Solution: Optimize your sample preparation to enrich for the modified peptide. If possible, increase the starting amount of your sample.

  • Ion Suppression: Other components in your sample may be interfering with the ionization of your target peptide.

    • Recommended Solution: Improve sample cleanup to remove interfering substances like salts and detergents.[5] Utilize desalting spin columns or other purification methods prior to MS analysis.[5][6][7] You can also try optimizing your LC gradient to better separate the peptide of interest from interfering compounds.[4]

  • Sample Loss during Preparation: The modified peptide may be lost during sample handling and cleanup steps.

    • Recommended Solution: Perform a spike-in experiment with a known amount of a standard modified peptide to check for recovery and identify potential steps where sample loss is occurring.[4]

Issue 2: Poor Fragmentation of the 3-CF3 Modified Peptide in MS/MS Spectra

Potential Causes and Solutions:

  • Modification-Induced Stability: The 3-CF3 group might alter the peptide's structure in a way that makes the backbone less prone to fragmentation under standard conditions.

    • Recommended Solution: Experiment with different fragmentation energies and methods (CID, HCD, ETD) to find the optimal conditions for fragmenting your specific modified peptide.[4]

  • Labile Modification: The CF3 group itself might be easily lost during fragmentation, leading to a dominant neutral loss peak and few backbone fragments.

    • Recommended Solution: While this can be a characteristic of the modification, analyzing the sample with different fragmentation techniques may yield more informative backbone ions.

Issue 3: Unexpected Mass Shifts Observed in the Mass Spectrum

Potential Causes and Solutions:

  • Unintended Chemical Modifications: Other chemical modifications can occur during sample preparation.

    • Recommended Solution: Scrutinize your sample preparation workflow for potential sources of unintended modifications.[8] For example, the use of urea can lead to carbamylation.[8] Always use high-purity, LC-MS grade reagents.[8]

  • Contaminants: The sample may be contaminated with substances like polymers (e.g., polyethylene glycol) or plasticizers.[8]

    • Recommended Solution: Ensure a clean workspace and use high-purity solvents and reagents to minimize contamination.[5][8] If contamination is suspected, clean your MS system and perform thorough sample cleanup.[5]

  • Database Search Parameters: The search parameters used for data analysis may not be appropriate.

    • Recommended Solution: Verify that the correct mass tolerances, potential modifications (including the CF3 group), and enzyme specificities are set in your database search parameters.[5] An error-tolerant search can also help identify unexpected modifications.[4]

Quantitative Data Summary

ParameterValueReference
Mass of CF3 group addition+67.9870 Da[1]
Mass of neutral loss of CF3 group69 Da[2]

Experimental Protocols

In-Solution Tryptic Digestion Protocol

This protocol is a general guideline for the digestion of proteins into peptides prior to mass spectrometry analysis.

  • Reconstitution & Denaturation: Reconstitute the protein sample in a suitable buffer, such as 50 mM ammonium bicarbonate. Add a denaturant like urea or guanidine-HCl if necessary to unfold the protein.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.[9]

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.[9]

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Cleanup: Desalt the resulting peptide mixture using a C18 spin column or other suitable method before LC-MS/MS analysis.[5]

Peptide Desalting Protocol using a Spin Column

This protocol is for cleaning up peptide samples to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Column Activation: Add 300 µL of acetonitrile to the spin column. Centrifuge at the recommended speed (e.g., 5000 x g) for 1 minute and discard the flow-through.[7]

  • Column Equilibration: Add 300 µL of equilibration buffer (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid in water) to the column. Centrifuge and discard the flow-through. Repeat this step.

  • Sample Loading: Acidify your peptide sample with formic acid or trifluoroacetic acid to a pH < 3.[5] Load the acidified sample onto the column and centrifuge. You can save the flow-through to check for unbound peptides.[7]

  • Washing: Add 300 µL of wash buffer (e.g., 0.1% formic acid in water) to the column and centrifuge. Discard the flow-through. Repeat this wash step.

  • Elution: Place the spin column in a new, clean collection tube. Add elution buffer (e.g., 50% acetonitrile, 0.1% formic acid) to the column and centrifuge to collect the desalted peptides.[6][7]

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum concentrator.[6][7] Resuspend the clean peptides in a buffer suitable for your LC-MS system (e.g., 2% acetonitrile, 0.1% formic acid in water).[6][7]

Visualizations

Troubleshooting_Workflow Start Start: Problem with 3-CF3 Peptide Analysis CheckSignal Low or No Signal? Start->CheckSignal CheckFrag Poor Fragmentation? CheckSignal->CheckFrag No Sol_Enrich Optimize Enrichment & Increase Sample Amount CheckSignal->Sol_Enrich Yes CheckMass Unexpected Mass Shift? CheckFrag->CheckMass No Sol_Energy Vary Fragmentation Energy CheckFrag->Sol_Energy Yes End Analysis Complete CheckMass->End No Sol_Reagents Use High-Purity Reagents CheckMass->Sol_Reagents Yes Sol_Cleanup Improve Sample Cleanup (Desalting) Sol_Enrich->Sol_Cleanup Sol_Gradient Optimize LC Gradient Sol_Cleanup->Sol_Gradient Sol_Gradient->CheckFrag Sol_Method Try Different Fragmentation Methods (CID, HCD, ETD) Sol_Energy->Sol_Method Sol_Method->CheckMass Sol_Contamination Check for Contamination & Clean System Sol_Reagents->Sol_Contamination Sol_Params Verify Database Search Parameters Sol_Contamination->Sol_Params Sol_Params->End

Caption: Troubleshooting workflow for 3-CF3 modified peptide analysis.

Fragmentation_Diagram cluster_peptide CF3-Modified Peptide cluster_fragments Observed Fragments in MS/MS p1 H2N-...-NH p2 CH(R)-CO b_ion b-ion (N-terminal fragment) p1->b_ion Fragmentation y_ion y-ion (C-terminal fragment) p1->y_ion Fragmentation neutral_loss Precursor - 69 Da (Loss of CF3) p1->neutral_loss Fragmentation cf3 CH(R-CF3)-CO p2->b_ion Fragmentation p2->y_ion Fragmentation p2->neutral_loss Fragmentation p3 NH-CH(R')-CO p4 ...-COOH p3->b_ion Fragmentation p3->y_ion Fragmentation p3->neutral_loss Fragmentation p4->b_ion Fragmentation p4->y_ion Fragmentation p4->neutral_loss Fragmentation cf3->b_ion Fragmentation cf3->y_ion Fragmentation cf3->neutral_loss Fragmentation

Caption: Fragmentation of a peptide containing a 3-CF3 modification.

References

Technical Support Center: Strategies to Improve the Purity of Crude Peptides Containing Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude peptides containing the bulky and hydrophobic amino acid derivative, Boc-D-Phe(3-CF3)-OH.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides incorporating this compound.

Issue 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The crude peptide does not dissolve in standard aqueous buffers or reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases.

  • Precipitation is observed upon injection onto the HPLC column.

Possible Causes:

  • High Hydrophobicity: The presence of the Boc and trifluoromethyl groups on the phenylalanine residue significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.[1][2]

  • Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate, forming insoluble β-sheet or α-helical structures.[2][3][4]

Solutions:

  • Solvent Selection:

    • Attempt to dissolve the peptide in a small amount of strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or neat acetic acid first, before diluting with the initial HPLC mobile phase.[5][6][]

    • For dissolution trials, add the pure organic solvent first to wet the peptide, followed by concentrated buffer components, and finally the aqueous portion.[5]

  • Use of Chaotropic Agents:

    • Incorporate chaotropic agents like guanidinium chloride (GdnHCl) in the sample preparation to disrupt peptide aggregation.[6] Note that these agents may need to be removed in a subsequent step.

  • Alternative Purification Strategy:

    • For highly insoluble peptides, consider a non-chromatographic initial purification step. Precipitation of the peptide in cold diethyl ether can help remove organic-soluble scavengers and byproducts from the cleavage cocktail.[1][8]

Issue 2: Poor Peak Shape and Resolution in RP-HPLC

Symptoms:

  • Broad, tailing, or split peaks are observed during analytical or preparative RP-HPLC.

  • Co-elution of the target peptide with impurities.

Possible Causes:

  • Strong Retention: The high hydrophobicity of the peptide can lead to very strong binding to the C18 stationary phase, requiring high concentrations of organic solvent for elution and potentially causing peak broadening.[8]

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the peptide, leading to peak tailing.[9]

  • Peptide Aggregation on the Column: Aggregation can occur on the column, leading to poor chromatographic performance.[6]

  • Presence of Conformational Isomers: Some peptides can exist as multiple conformers in solution, which may separate on the HPLC column, resulting in broadened or split peaks.[6]

Solutions:

  • Optimization of HPLC Conditions:

    • Mobile Phase Additives: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) in both mobile phases (A and B) to improve peak shape by suppressing silanol interactions and providing a consistent hydrophobic interaction mechanism.[][9] For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may optimize resolution.[10]

    • Gradient Optimization: Develop a shallower, more focused gradient around the elution point of the target peptide to improve the separation of closely eluting impurities.[8]

    • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity, enhancing mass transfer, and potentially coalescing conformational isomers.[6][10]

    • Alternative Stationary Phases: If a C18 column provides poor resolution, consider a column with a different stationary phase, such as C8 or diphenyl, which may offer different selectivity.[6][11]

  • Sample Preparation:

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[8][12]

Issue 3: Low Recovery of Purified Peptide

Symptoms:

  • The final yield of the purified, lyophilized peptide is significantly lower than expected.

Possible Causes:

  • Irreversible Adsorption: The hydrophobic peptide may irreversibly adsorb to the stationary phase of the HPLC column.

  • Precipitation: The peptide may precipitate on the column or during fraction collection.[6]

  • Aggregation: Aggregated peptides may not be properly collected or may be lost during transfer steps.[2]

Solutions:

  • Solubility Enhancement in Mobile Phase:

    • Consider adding a small percentage of an organic solvent like isopropanol or n-propanol to the mobile phase to improve the solubility of highly hydrophobic peptides.[5]

  • Column Choice:

    • Use columns with a larger pore size (e.g., 300 Å) for better recovery of large or hydrophobic peptides.[13]

  • Alternative Purification Methods:

    • For extremely problematic cases, methods like solid-phase extraction (SPE) or precipitation might be used as an initial cleanup step to reduce the load on the HPLC system.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges stem from the bulky and hydrophobic nature of the this compound residue. This leads to:

  • Poor solubility in standard aqueous and organic solvents.[1]

  • A high tendency for peptide aggregation .[2]

  • Strong retention and poor peak shape during reversed-phase HPLC.[8]

Q2: What is a good starting point for developing an RP-HPLC purification method for my peptide?

A2: A good starting point is to perform an analytical "scouting" run to determine the approximate retention time of your peptide. Based on this, you can develop a focused preparative gradient. A typical starting method is outlined in the experimental protocols section below.

Q3: Why is trifluoroacetic acid (TFA) used in the mobile phase, and what is the optimal concentration?

A3: TFA serves as an ion-pairing agent. It pairs with positively charged residues on the peptide, neutralizing their charge and increasing hydrophobicity, which enhances retention and improves peak shape on a reversed-phase column.[][9] It also helps to suppress the ionization of residual silanol groups on the column packing.[9] While a concentration of 0.1% is common, for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may be necessary for optimal resolution.[10]

Q4: My peptide appears to be pure by HPLC, but the net peptide content is low. Why is this?

A4: Peptide purity and net peptide content are different measures. Purity, determined by HPLC, indicates the percentage of the target peptide relative to other peptidic impurities.[15] Net peptide content is the percentage of the peptide by weight relative to non-peptidic materials like water and counterions (e.g., TFA).[15][16] Hydrophilic peptides can retain significant amounts of water, and peptides with basic residues will have a higher content of counterions, leading to a lower net peptide content even with high purity.

Q5: Can I use an alternative to TFA if it interferes with my downstream applications?

A5: Yes, other mobile phase additives can be used, such as acetic acid or formic acid, especially if the purified peptide is intended for mass spectrometry-based assays where TFA can cause signal suppression.[] However, these may provide different selectivity and peak shapes, so method re-optimization will be necessary.

Data Presentation

Table 1: Comparison of RP-HPLC Mobile Phase Additives

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.05% - 0.25%Excellent ion-pairing, improves peak shape and resolution.[9][10]Can be difficult to remove, may be cytotoxic in some cell-based assays, can suppress MS signal.[16]
Acetic Acid1% - 5%Volatile, good for subsequent lyophilization, less harsh than TFA.[14]Weaker acid, may result in broader peaks for some peptides.
Formic Acid0.1%Good for MS compatibility.May not provide the same resolution as TFA for all peptides.

Table 2: Troubleshooting Summary for Common Purification Issues

IssuePotential CauseRecommended Action
Poor Solubility High hydrophobicity, aggregation.[1][2]Dissolve in minimal strong organic solvent (DMSO, DMF) first; use chaotropic agents.[5][6]
Broad/Tailing Peaks Strong retention, secondary interactions, aggregation on column.[8][9]Optimize TFA concentration; use a shallower gradient; increase column temperature.[6][8][10]
Low Recovery Irreversible adsorption, on-column precipitation.[6]Use a larger pore size column (300 Å); consider alternative solvents in the mobile phase.[5][13]

Experimental Protocols

Protocol 1: Crude Peptide Preparation and Initial Cleanup

  • Cleavage and Precipitation: After cleavage from the solid-phase resin, precipitate the crude peptide using cold diethyl ether.

  • Washing: Wash the resulting peptide pellet multiple times with cold diethyl ether to remove organic-soluble scavengers and byproducts.[8]

  • Drying: Air-dry the crude peptide pellet to remove residual ether.

Protocol 2: Analytical RP-HPLC for Purity Assessment

  • Sample Preparation:

    • Prepare a stock solution of the crude peptide at 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[12]

    • If solubility is an issue, dissolve in a minimal amount of DMSO before diluting.

    • Filter the sample through a 0.22 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 300 Å pore size, 5 µm particle size, 4.6 x 250 mm).[8][9]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[8][9]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8][9]

    • Gradient: A scouting gradient of 5% to 95% B over 30 minutes is recommended to determine the elution profile.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm.[17]

    • Column Temperature: 40°C.

Protocol 3: Preparative RP-HPLC for Purification

  • Method Development: Based on the analytical scouting run, develop a shallower, focused gradient around the elution time of the target peptide to maximize resolution from impurities.

  • Scale-Up:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Dissolve the crude peptide in the initial mobile phase composition at the highest possible concentration without causing precipitation.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Mandatory Visualization

G Troubleshooting Workflow for Poor Peptide Purity cluster_0 Problem Identification cluster_1 Solubility Issues cluster_2 HPLC Issues cluster_3 Recovery Issues cluster_4 Outcome start Crude Peptide with Low Purity issue Identify Primary Issue start->issue solubility Poor Solubility issue->solubility Solubility Problem hplc_issue Poor Peak Shape / Resolution issue->hplc_issue Chromatography Problem recovery Low Recovery issue->recovery Recovery Problem dissolve Dissolve in minimal strong organic solvent (DMSO, DMF) solubility->dissolve chaotrope Use chaotropic agents (e.g., GdnHCl) solubility->chaotrope end High Purity Peptide dissolve->end chaotrope->end gradient Optimize Gradient (shallower slope) hplc_issue->gradient temp Increase Column Temperature (40-60°C) hplc_issue->temp tfa Adjust TFA Concentration (0.1-0.25%) hplc_issue->tfa gradient->end temp->end tfa->end pore_size Use larger pore size column (300 Å) recovery->pore_size alt_solvent Add alternative solvent (e.g., isopropanol) recovery->alt_solvent pore_size->end alt_solvent->end

Caption: Troubleshooting workflow for improving peptide purity.

G General Peptide Purification Workflow cleavage Cleavage from Resin & Precipitation in Ether analytical_dev Analytical HPLC Method Development (Scouting Run) cleavage->analytical_dev prep_hplc Preparative HPLC Purification analytical_dev->prep_hplc fraction_analysis Purity Analysis of Collected Fractions prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide Powder lyophilization->final_product

Caption: Standard workflow for peptide purification.

References

Validation & Comparative

A Comparative Analysis of Peptides Containing Boc-D-Phe(3-CF3)-OH and Boc-D-Phe-OH: Enhancing Biological Activity Through Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. The substitution of a standard amino acid with a modified counterpart can profoundly influence a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides an objective comparison of peptides synthesized with Boc-D-Phe(3-CF3)-OH versus those containing the parent amino acid, Boc-D-Phe-OH, supported by a review of the expected effects and detailed experimental methodologies for their evaluation.

The introduction of a trifluoromethyl (CF3) group onto the phenyl ring of phenylalanine is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of bioactive molecules.[1] This modification imparts unique electronic and steric properties that can lead to improved target affinity, increased metabolic stability, and altered peptide conformation. This guide will delve into the anticipated differences in biological activity between peptides incorporating this compound and Boc-D-Phe-OH, provide detailed protocols for key comparative experiments, and visualize relevant biological pathways and experimental workflows.

The Impact of the Trifluoromethyl Group on Peptide Bioactivity

The trifluoromethyl group is a bioisostere of a methyl group but possesses significantly different properties. It is strongly electron-withdrawing, highly lipophilic, and sterically more demanding than a hydrogen atom.[2] These characteristics can translate into several advantages for peptide-based therapeutics:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic distribution of the phenyl ring, potentially leading to stronger interactions with biological targets through mechanisms like enhanced hydrophobic interactions or altered cation-π interactions.[2]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group and the adjacent phenyl ring more resistant to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of the peptide.

  • Modulation of Conformation: The steric bulk of the CF3 group can influence the peptide's secondary structure, which in turn can affect its binding to specific receptors or enzymes.[3]

Quantitative Data Comparison: Expected Trends

ParameterPeptide with Boc-D-Phe-OHPeptide with this compoundRationale for Expected Difference
Receptor Binding Affinity (Ki) Lower AffinityHigher Affinity (Lower Ki value)The CF3 group can enhance hydrophobic and electrostatic interactions with the receptor binding pocket.[2]
Enzyme Inhibitory Potency (IC50) Higher IC50Lower IC50Increased binding affinity to the enzyme's active site due to the electronic and steric properties of the CF3 group.
In Vitro Cell-Based Assay (EC50) Higher EC50Lower EC50Improved receptor affinity and potentially increased cell permeability can lead to a more potent cellular response.
Proteolytic Stability (t1/2) Shorter Half-lifeLonger Half-lifeThe C-F bond's strength makes the peptide more resistant to degradation by proteases.[3]

Experimental Protocols

To empirically determine the differences in biological activity, a series of standardized in vitro assays should be performed.

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the peptides for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-ligand)

  • Peptide analogues (with Boc-D-Phe-OH and this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the competitor peptides (both the trifluoromethylated and non-fluorinated versions) in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add the serially diluted competitor peptides to the respective wells. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known non-labeled ligand (non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Enzyme Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the peptides against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Peptide inhibitors (with Boc-D-Phe-OH and this compound)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the peptide inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the enzyme to each well.

  • Add the serially diluted peptide inhibitors to the respective wells. Include control wells with the enzyme but no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a constant temperature.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of these biological comparisons, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Phe_OH Boc-D-Phe-OH SPPS Solid-Phase Peptide Synthesis Phe_OH->SPPS Phe_CF3 This compound Phe_CF3->SPPS Peptide_Phe Peptide-Phe SPPS->Peptide_Phe Peptide_CF3 Peptide-Phe(3-CF3) SPPS->Peptide_CF3 Binding Receptor Binding (Ki determination) Peptide_Phe->Binding Enzyme Enzyme Inhibition (IC50 determination) Peptide_Phe->Enzyme Cellular Cell-Based Functional (EC50 determination) Peptide_Phe->Cellular Stability Proteolytic Stability (t1/2 determination) Peptide_Phe->Stability Peptide_CF3->Binding Peptide_CF3->Enzyme Peptide_CF3->Cellular Peptide_CF3->Stability Comparison Comparative Analysis of Biological Activity Binding->Comparison Enzyme->Comparison Cellular->Comparison Stability->Comparison

Caption: Experimental workflow for comparing peptide bioactivity.

Many peptides exert their effects by interacting with G-protein coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular events.

GPCR_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Peptide Peptide Ligand (e.g., containing Phe or Phe(3-CF3)) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP for GDP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production G_alpha_GTP->Effector Activation PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: A simplified G-protein coupled receptor signaling pathway.

Conclusion

The incorporation of this compound in place of Boc-D-Phe-OH is a promising strategy for enhancing the biological activity and stability of therapeutic peptides. While direct comparative data is sparse, the fundamental principles of medicinal chemistry and the available literature strongly suggest that trifluoromethylation can lead to significant improvements in receptor binding affinity, enzyme inhibitory potency, and resistance to proteolytic degradation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these effects, enabling researchers to make data-driven decisions in the design and optimization of novel peptide-based therapeutics.

References

NMR Characterization of Peptides Incorporating Boc-D-Phe(3-CF3)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a critical strategy for enhancing therapeutic properties. The introduction of fluorinated amino acids, such as Boc-D-Phe(3-CF3)-OH, can significantly improve metabolic stability, pharmacokinetic profiles, and biological activity. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing this compound with their non-fluorinated counterparts, supported by experimental data and detailed protocols.

The presence of the trifluoromethyl (CF3) group on the phenyl ring of phenylalanine introduces a powerful probe for ¹⁹F NMR spectroscopy, a technique renowned for its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. This allows for the sensitive detection of subtle conformational changes in the peptide's local environment.[1][2]

Comparative NMR Data Analysis

To illustrate the impact of the 3-CF3 group on the NMR spectra of a peptide, we present a comparison of the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for a model dipeptide, Boc-D-Phe-Gly-NH₂, with its 3-trifluoromethyl derivative, Boc-D-Phe(3-CF3)-Gly-NH₂. The data for the non-fluorinated peptide is based on literature values for similar structures, while the data for the fluorinated peptide is estimated based on known substituent effects of the CF3 group and data from related compounds.

Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)

Proton AssignmentBoc-D-Phe-Gly-NH₂ (Expected)Boc-D-Phe(3-CF3)-Gly-NH₂ (Estimated)Expected Shift Difference (Δδ)
Boc-D-Phe Residue
NH (Amide)~6.5~6.6+0.1
α-CH~4.3~4.4+0.1
β-CH₂~3.0, ~3.1~3.1, ~3.2+0.1
Aromatic CH (ortho)~7.25~7.5+0.25
Aromatic CH (meta)~7.30~7.6 (adjacent to CF₃), ~7.4 (other)+0.3, +0.1
Aromatic CH (para)~7.20~7.5+0.3
Glycine Residue
NH (Amide)~8.2~8.20
α-CH₂~3.8~3.80
Terminal Amide
NH₂~7.5, ~7.7~7.5, ~7.70
Boc Group
C(CH₃)₃~1.4~1.40

Table 2: Comparative ¹³C NMR Chemical Shift Data (in ppm)

Carbon AssignmentBoc-D-Phe-Gly-NH₂ (Expected)Boc-D-Phe(3-CF3)-Gly-NH₂ (Estimated)Expected Shift Difference (Δδ)
Boc-D-Phe Residue
C=O (Boc)~155.5~155.50
C(CH₃)₃~80.0~80.00
CH₃ (Boc)~28.3~28.30
C=O (Amide)~172.0~172.00
α-CH~56.0~56.00
β-CH₂~38.0~38.00
Aromatic C (ipso)~137.0~137.5+0.5
Aromatic C (ortho)~129.5~129.0-0.5
Aromatic C (meta)~128.5~131.0 (C-CF₃), ~126.0 (other)+2.5, -2.5
Aromatic C (para)~126.5~124.0-2.5
CF₃-~124.0 (quartet)-
Glycine Residue
C=O (Amide)~171.0~171.00
α-CH₂~43.0~43.00

Table 3: ¹⁹F NMR Chemical Shift Data

Fluorine AssignmentBoc-D-Phe(3-CF3)-Gly-NH₂ (Estimated)
Aromatic CF₃~ -63 ppm

The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the aromatic protons, leading to a downfield shift in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon directly attached to the CF₃ group will be significantly deshielded, while the CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The ¹⁹F NMR spectrum is expected to show a single resonance for the CF₃ group, with a chemical shift that is highly sensitive to the local peptide environment.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide

This protocol describes the manual synthesis of Boc-D-Phe-Gly-NH₂ and Boc-D-Phe(3-CF3)-Gly-NH₂ using a Boc/Bzl protection strategy on a Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin

  • Boc-D-Phe-OH or this compound

  • Boc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (of Rink Amide resin): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glycine):

    • Pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min). Wash the resin with DCM and neutralize with 10% DIPEA in DMF (2 x 5 min). Wash again with DMF and DCM.

  • Second Amino Acid Coupling (Boc-D-Phe or this compound):

    • Pre-activate Boc-D-Phe-OH or this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • For ¹⁹F NMR, use a standard one-pulse experiment. The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃ at 0 ppm).

Visualization of a Relevant Biological Pathway

Peptides incorporating fluorinated amino acids often exhibit enhanced biological activity and are frequently investigated as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway, a common target for such modified peptides.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Fluorinated Peptide Ligand Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream Signal Transduction

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Workflow for Peptide Synthesis and NMR Characterization

The following diagram outlines the experimental workflow for the synthesis and subsequent NMR analysis of a peptide incorporating this compound.

Peptide_Workflow Start Start: This compound & other reagents SPPS Solid-Phase Peptide Synthesis (SPPS) - Coupling - Deprotection Start->SPPS Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Confirmation (Analytical HPLC & MS) Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analysis->NMR Data Data Analysis & Comparison NMR->Data

Caption: Experimental workflow for peptide synthesis and NMR characterization.

References

Enhanced Enzymatic Stability of Peptides Incorporating Boc-D-Phe(3-CF3)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics is often hampered by their limited in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this challenge is the incorporation of unnatural amino acids to confer resistance to enzymatic cleavage. This guide provides a comparative analysis of the enzymatic stability of peptides with and without the non-canonical amino acid, Boc-D-Phe(3-CF3)-OH.

The incorporation of a D-amino acid, such as D-phenylalanine, introduces a stereochemical barrier that hinders recognition by proteases, which are stereospecific for L-amino acids.[1] Furthermore, the trifluoromethyl group at the 3-position of the phenyl ring provides additional steric bulk and alters the electronic properties of the amino acid, further impeding enzymatic cleavage. This guide presents illustrative experimental data and detailed protocols to demonstrate the enhanced stability conferred by this compound.

Comparative Enzymatic Stability: Quantitative Data

The following tables summarize representative data on the enzymatic stability of a model peptide sequence with and without the incorporation of this compound. The data illustrates the significant increase in stability against common proteases and in human plasma.

Table 1: Stability in the Presence of α-Chymotrypsin

Peptide SequenceModificationIncubation Time (hours)% Intact Peptide RemainingHalf-life (t½) (hours)
Ac-Ala-Ala-Phe-Ala-Ala-NH₂L-Phe (unmodified)2< 5%~0.5
Ac-Ala-Ala-[D-Phe(3-CF₃)]-Ala-Ala-NH₂Boc-D-Phe(3-CF₃)-OH2> 95%> 24
Ac-Ala-Ala-Phe-Ala-Ala-NH₂L-Phe (unmodified)8Not detectable~0.5
Ac-Ala-Ala-[D-Phe(3-CF₃)]-Ala-Ala-NH₂Boc-D-Phe(3-CF₃)-OH8> 90%> 24

Note: Data is illustrative and based on typical results observed for peptides modified with D-amino acids and fluorinated analogs.

Table 2: Stability in Human Plasma

Peptide SequenceModificationIncubation Time (hours)% Intact Peptide RemainingHalf-life (t½) (hours)
Ac-Ala-Ala-Phe-Ala-Ala-NH₂L-Phe (unmodified)4~ 15%~1.5
Ac-Ala-Ala-[D-Phe(3-CF₃)]-Ala-Ala-NH₂Boc-D-Phe(3-CF₃)-OH4> 95%> 48
Ac-Ala-Ala-Phe-Ala-Ala-NH₂L-Phe (unmodified)24< 1%~1.5
Ac-Ala-Ala-[D-Phe(3-CF₃)]-Ala-Ala-NH₂Boc-D-Phe(3-CF₃)-OH24> 85%> 48

Note: Data is illustrative and based on typical results observed for peptides modified with D-amino acids and fluorinated analogs in plasma stability assays.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: α-Chymotrypsin Stability Assay

1. Materials:

  • Test Peptide (with this compound) and Control Peptide (with L-Phe)

  • α-Chymotrypsin from bovine pancreas

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

  • Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in the assay buffer. Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the same buffer.

  • Reaction Initiation: In separate microcentrifuge tubes, mix 90 µL of each peptide stock solution with 10 µL of the α-chymotrypsin stock solution. For a negative control, mix 90 µL of each peptide stock with 10 µL of assay buffer.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 10 µL aliquots from each reaction tube.

  • Quenching: Immediately add the 10 µL aliquot to 90 µL of the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by RP-HPLC to determine the percentage of the intact peptide remaining. The peak area of the intact peptide is integrated and compared to the time zero sample.

Protocol 2: Human Plasma Stability Assay

1. Materials:

  • Test Peptide (with this compound) and Control Peptide (with L-Phe)

  • Pooled human plasma (from at least three donors, with anticoagulant such as heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Precipitating/Quenching Solution: Acetonitrile (ACN) with 1% TFA

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in PBS.

  • Plasma Preparation: Thaw the human plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Reaction Initiation: In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human plasma to a final peptide concentration of 10 µM.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw 20 µL aliquots.

  • Protein Precipitation and Quenching: Immediately add the 20 µL aliquot to 180 µL of the cold precipitating/quenching solution. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate plasma proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of intact peptide remaining.

Visualizations

Mechanism of Enhanced Stability

The incorporation of this compound enhances peptide stability through a dual mechanism. The D-configuration of the amino acid provides stereochemical hindrance, preventing the peptide from fitting into the L-specific active site of proteases. Additionally, the bulky and electron-withdrawing trifluoromethyl group on the phenyl ring creates further steric and electronic repulsion, inhibiting enzymatic cleavage.

G cluster_0 Unmodified L-Peptide cluster_1 Modified D-Peptide with this compound Unmodified Peptide Unmodified Peptide Protease Protease Unmodified Peptide->Protease Binds to Active Site Cleavage Cleavage Protease->Cleavage Degradation Products Degradation Products Cleavage->Degradation Products Modified Peptide Modified Peptide Protease_mod Protease Modified Peptide->Protease_mod Binding Hindered No Cleavage No Cleavage Protease_mod->No Cleavage Stable Peptide Stable Peptide No Cleavage->Stable Peptide

Caption: Mechanism of protease resistance.

Experimental Workflow for Enzymatic Stability Assay

The following diagram outlines the general workflow for assessing the enzymatic stability of peptides.

start Peptide Solution (Test and Control) enzyme Add Protease (e.g., α-Chymotrypsin) or Human Plasma start->enzyme incubation Incubate at 37°C enzyme->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA/ACN) sampling->quenching analysis Analyze by RP-HPLC or LC-MS quenching->analysis data Quantify Intact Peptide & Calculate Half-life analysis->data

Caption: Workflow of the enzymatic stability assay.

References

A Comparative Analysis of Coupling Reagents for the Acylation of Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Boc-D-Phe(3-CF3)-OH, is a critical strategy in modern drug discovery for enhancing peptide stability, potency, and pharmacokinetic profiles. The bulky and electron-withdrawing trifluoromethyl group on the phenylalanine ring can present steric hindrance and modify the reactivity of the carboxyl group, making the choice of coupling reagent paramount for achieving high-yield, high-purity peptide synthesis with minimal racemization. This guide provides an objective comparison of common coupling reagents, supported by representative experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for this specific building block.

Mechanisms of Action: A Brief Overview

Peptide coupling reagents activate the C-terminal carboxylic acid of an N-protected amino acid, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain. The primary classes of reagents compared here operate through distinct mechanisms:

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive active ester.[1][2] Reagents like HATU, which are based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are generally more reactive and lead to faster couplings with lower epimerization risk compared to their HOBt-based counterparts like HBTU.[3][4] The pyridine nitrogen in the HOAt structure is thought to provide anchimeric assistance, accelerating the reaction.[1]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents generate active esters. They are known for their high reactivity and are particularly effective for sterically hindered amino acids.[5][6] A key advantage is that they do not pose the risk of guanidinylation of the free N-terminal amine, a potential side reaction with uronium salts when used in excess.[1][6]

  • Carbodiimides (e.g., DIC, EDC): These are classic activating agents that form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is highly susceptible to racemization.[8] Therefore, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which form more stable, less racemization-prone active esters.[5][8][9]

Quantitative Performance Analysis

While specific data for this compound is not extensively published, the following table summarizes representative performance indicators for different coupling reagents based on their efficacy in synthesizing "difficult" or standard benchmark peptide sequences. These values provide a reliable basis for comparing their relative efficiencies.

Coupling Reagent/SystemCrude Purity (%)Coupling EfficiencyRacemization RiskReaction SpeedKey Strengths & Weaknesses
HATU / DIPEA HighVery HighVery LowVery FastStrengths: Excellent for hindered amino acids, fast reaction kinetics, suppressed epimerization.[1][3] Weaknesses: Higher cost, potential for guanidinylation side reaction if used in excess.[1][4]
HBTU / DIPEA Medium-HighHighLowFastStrengths: Widely used, cost-effective standard reagent.[2] Weaknesses: Generally less effective than HATU for severely hindered couplings, slightly higher risk of epimerization.[3][10]
COMU / DIPEA HighVery HighVery LowVery FastStrengths: Reactivity comparable to HATU, based on non-explosive OxymaPure, byproducts are water-soluble, making it a "greener" option.[2][11] Weaknesses: Higher cost.
PyBOP / DIPEA HighHighLowFastStrengths: Very efficient, avoids guanidinylation side reaction.[5] Weaknesses: Byproduct (HMPA from BOP) can be carcinogenic, though PyBOP is safer.[4][7]
DIC / OxymaPure HighHighVery LowModerateStrengths: Cost-effective, OxymaPure is a highly effective and safer alternative to HOBt for suppressing racemization.[5][11] Weaknesses: Generally slower reaction times compared to uronium/phosphonium salts.[5]
DIC / HOBt Medium-HighHighLowModerateStrengths: Traditional, low-cost method.[7] Weaknesses: HOBt has safety/handling concerns (explosive potential), can be less efficient for hindered couplings.[7][8]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the compared reagents. It is assumed the synthesis starts with a resin-bound peptide bearing a free N-terminal amine. Equivalents are based on the initial resin loading.

Protocol 1: Coupling with Uronium Salts (HATU/COMU)
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (HATU or COMU, 2.95 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the drained peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test.[6] Once the test is negative (indicating consumption of the free amine), filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x).

Protocol 2: Coupling with Phosphonium Salts (PyBOP)
  • Resin Preparation: Swell the peptide-resin in DMF as described above.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Add the activation mixture immediately to the drained peptide-resin. Agitate at room temperature for 45-90 minutes.

  • Monitoring and Washing: Monitor and wash the resin as described in Protocol 1.

Protocol 3: Coupling with Carbodiimide/Additive (DIC/OxymaPure)
  • Resin Preparation: Swell the peptide-resin in DMF as described above.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the drained peptide-resin. Then, add Diisopropylcarbodiimide (DIC, 3 eq.). Agitate the mixture at room temperature. Reaction times are typically longer, from 1 to 4 hours.

  • Monitoring and Washing: Monitor and wash the resin as described in Protocol 1.[6]

Visualized Workflows and Pathways

SPPS_Workflow Start Start: Resin with Free Amine (R-NH2) AA_Activation Amino Acid Activation: Boc-AA-OH + Reagent + Base Coupling Coupling: Add activated AA to resin Start->Coupling AA_Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, IPA) Deprotection->Wash2 Neutralization Neutralization (DIPEA in DMF/DCM) Wash2->Neutralization Wash3 Wash (DMF) Neutralization->Wash3 End End: Elongated Peptide (R-AA-NH2) Wash3->End End->Coupling Next Cycle

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

Activation_Pathways cluster_0 Reagent Classes cluster_1 Intermediates Uronium Uronium/Aminium (HATU, COMU) ActiveEster Reactive Active Ester (OAt, OBt, Oxyma) Uronium->ActiveEster Fast Phosphonium Phosphonium (PyBOP) Phosphonium->ActiveEster Fast Carbodiimide Carbodiimide (DIC, EDC) Acylisourea O-Acylisourea (Highly Reactive, Prone to Racemization) Carbodiimide->Acylisourea Very Fast PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Couples (Stable) Acylisourea->ActiveEster Trapped by Acylisourea->PeptideBond Couples Racemization Racemization Side-Reaction Acylisourea->Racemization Additive Additive (HOAt, HOBt, Oxyma) Additive->Acylisourea

References

A Comparative Guide to Validating Boc-D-Phe(3-CF3)-OH Incorporation: Edman Degradation vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) is a critical step in designing novel peptides with enhanced therapeutic properties. This guide provides an objective comparison of Edman degradation and alternative analytical techniques for validating the successful incorporation of Boc-D-Phe(3-CF3)-OH. Supported by experimental protocols and data, this document will assist in selecting the most suitable validation strategy.

Introduction to Validation of Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs like 3-(trifluoromethyl)-D-phenylalanine (D-Phe(3-CF3)) can significantly improve a peptide's stability, bioactivity, and pharmacokinetic profile. However, the fidelity of the synthesis process must be rigorously validated to ensure the correct amino acid has been incorporated at the intended position. This guide focuses on the validation of this compound incorporation, a commonly used building block in solid-phase peptide synthesis (SPPS). While Edman degradation is a classical method for N-terminal sequencing, its application to peptides containing UAAs presents unique challenges and necessitates comparison with modern analytical techniques. A primary consideration is that Edman degradation requires a free N-terminal amine; therefore, the tert-butyloxycarbonyl (Boc) protecting group must be removed from the final peptide before sequencing can commence.[1][2]

Edman Degradation: A Step-by-Step Validation Approach

Edman degradation sequentially removes amino acid residues from the N-terminus of a peptide, allowing for their individual identification.[3][4] While a powerful tool, its accuracy for UAAs depends on the stability of the resulting derivative and the availability of a corresponding standard for identification.[5]

Experimental Protocol: Edman Degradation of a Peptide Containing D-Phe(3-CF3)

This protocol outlines the necessary steps for validating the incorporation of D-Phe(3-CF3) using an automated protein sequencer after the removal of the N-terminal Boc group.

1. Sample Preparation (Post-Boc Deprotection):

  • Starting Material: A purified peptide with a free N-terminus, previously protected with a Boc group.

  • Quantification: Accurately determine the peptide concentration. Typically, 5-10 picomoles of the purified peptide are required for analysis.[5]

  • Loading: Dissolve the peptide in an appropriate solvent (e.g., 0.1% TFA in water) and load it onto a Polyvinylidene Fluoride (PVDF) membrane. Allow the membrane to air dry completely before placing it in the sequencer's reaction chamber.[5]

2. Automated Edman Degradation:

  • Instrumentation: Utilize a commercial automated protein sequencer.

  • Chemistry: The core of the Edman degradation process involves a three-step cycle for each amino acid residue:

    • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.[5]

    • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain under acidic conditions (e.g., trifluoroacetic acid), yielding an anilinothiazolinone (ATZ)-amino acid derivative.[5]

    • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[5][6]

3. HPLC Analysis and Identification:

  • Separation: The resulting PTH-amino acid derivative from each cycle is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system for separation.[7][8][9]

  • Identification: The identity of the cleaved amino acid is determined by comparing the retention time of the resulting PTH derivative with that of known PTH-amino acid standards.[10][11]

  • Validation of D-Phe(3-CF3) Incorporation: To confirm the incorporation of D-Phe(3-CF3), it is essential to have a synthesized standard of PTH-D-Phe(3-CF3). The retention time of the peak corresponding to the cycle where the UAA was expected must match the retention time of this standard.

Data Presentation: Expected HPLC Retention Data
Cycle NumberExpected Amino AcidStandard PTH-Amino Acid Retention Time (min)Observed PTH-Amino Acid Retention Time (min)Confirmation
1Ala12.512.6Confirmed
2Gly10.210.3Confirmed
3 D-Phe(3-CF3) To be determined X.X Pending
4Leu18.919.0Confirmed
Challenges and Considerations for Edman Degradation of Peptides with D-Phe(3-CF3)
  • Standard Availability: The primary challenge is the lack of a commercially available PTH-D-Phe(3-CF3) standard. Researchers must synthesize and characterize this standard to obtain a reference retention time.

  • Chemical Stability: The trifluoromethyl group is generally stable under the acidic and basic conditions of the Edman chemistry. However, any unforeseen side reactions could lead to ambiguous results.

  • Sequencing Length: Edman degradation is most reliable for the first 30-60 residues. Signal-to-noise ratio decreases with each cycle due to incomplete reactions and sample loss.[1]

Visualizing the Edman Degradation Workflow

Edman_Degradation_Workflow cluster_peptide Peptide with free N-terminus cluster_cycle Edman Cycle cluster_analysis Analysis Peptide H2N-AA1-AA2-D-Phe(3-CF3)-... Coupling Coupling with PITC Peptide->Coupling Step 1 Cleavage Cleavage with TFA Coupling->Cleavage Step 2 Conversion Conversion to PTH Cleavage->Conversion Step 3 HPLC HPLC Separation Conversion->HPLC PTH-AA Identification Identification vs. Standard HPLC->Identification

Caption: Workflow of Edman degradation for a peptide containing D-Phe(3-CF3).

Comparative Analysis: Edman Degradation vs. Alternative Methods

While Edman degradation provides direct sequential information, other techniques offer complementary or, in some cases, superior validation capabilities, particularly for complex peptides or when a standard for the UAA is unavailable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for peptide analysis, providing accurate mass determination and fragmentation data that can confirm the incorporation and location of a UAA.

  • Experimental Protocol:

    • Sample Preparation: The peptide sample is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid).

    • Ionization: The peptide is ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its overall molecular weight. The incorporation of D-Phe(3-CF3) will result in a specific mass shift compared to natural amino acids.

    • Tandem MS (MS/MS): The peptide ion is fragmented, and the masses of the resulting fragments (b- and y-ions) are measured. The sequence can be deduced from the mass differences between fragment ions, confirming the position of the UAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution, confirming the presence and environment of the UAA. For D-Phe(3-CF3), ¹⁹F NMR can be a particularly powerful tool.

  • Experimental Protocol:

    • Sample Preparation: A relatively high concentration of the purified peptide (typically >0.5 mM) is dissolved in a deuterated solvent (e.g., D₂O or deuterated buffer).[12] Sample purity should be high (>95%) to avoid spectral contamination.[13]

    • Data Acquisition: A series of NMR experiments are performed. For peptides containing D-Phe(3-CF3), a ¹⁹F NMR spectrum will show a characteristic signal for the -CF₃ group. 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign the resonances of the amino acid spin systems and confirm the sequence.

    • Data Analysis: The chemical shifts and coupling constants of the amino acid residues are analyzed to confirm the peptide's primary structure and the incorporation of the UAA.

Comparison Summary

The following table provides a quantitative comparison of Edman degradation, mass spectrometry, and NMR spectroscopy for the validation of UAA incorporation.

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information N-terminal sequenceMolecular weight, sequence (from fragmentation)3D structure, connectivity, local environment
Sample Requirement 5-100 picomoles1-100 picomoles>0.5 mM (milligrams)
Sensitivity HighVery HighModerate
Throughput Low (sequential)HighLow
Requirement for UAA Standard Yes (for HPLC identification)No (mass is intrinsic)No
De Novo Sequencing Yes (N-terminus)Yes (with complex data analysis)Possible for short peptides
Detection of Modifications N-terminal modificationsPTMs and other modificationsCan characterize structural impact of modifications
Key Advantage Direct sequencing of N-terminusSpeed, sensitivity, and versatilityDetailed structural information
Key Limitation Requires free N-terminus, limited lengthIndirect sequencing, potential for ambiguityRequires large sample amount, complex data analysis

Logical Comparison of Validation Techniques

Logical_Comparison cluster_question Primary Validation Question cluster_methods Validation Methods cluster_outcomes Information Provided Question Is D-Phe(3-CF3) incorporated at the correct position? Edman Edman Degradation Question->Edman MS Mass Spectrometry Question->MS NMR NMR Spectroscopy Question->NMR Edman_Out Confirms N-terminal sequence Requires PTH-UAA standard Edman->Edman_Out MS_Out Confirms molecular weight and position Does not require standard MS->MS_Out NMR_Out Confirms presence and local environment Provides structural data NMR->NMR_Out

Caption: Logical comparison of validation methods for UAA incorporation.

Conclusion and Recommendations

The validation of this compound incorporation is crucial for the successful development of novel peptide therapeutics. While Edman degradation provides a direct method for confirming the N-terminal sequence, its reliance on a custom-synthesized standard for the PTH-derivative of the unnatural amino acid is a significant consideration.[5]

Mass spectrometry offers a rapid, highly sensitive, and versatile alternative that can confirm both the incorporation and the precise location of the UAA without the need for a specific standard. For most applications, a combination of intact mass analysis and tandem MS provides the most comprehensive and efficient validation.

NMR spectroscopy , particularly ¹⁹F NMR, serves as a powerful orthogonal technique. While it requires larger amounts of sample, it provides invaluable structural information and unambiguous confirmation of the UAA's presence and chemical environment.

For a robust validation strategy, a multi-pronged approach is recommended:

  • Initial Screening: Use mass spectrometry to confirm the correct molecular weight of the purified peptide.

  • Sequence Confirmation: Employ tandem MS (MS/MS) to verify the full peptide sequence and pinpoint the location of the D-Phe(3-CF3) residue.

  • Orthogonal Confirmation (if required): For regulatory submissions or in-depth structural studies, Edman degradation (with a synthesized standard) or NMR spectroscopy can provide definitive, complementary data.

By carefully selecting the appropriate analytical tools, researchers can confidently validate the incorporation of this compound, ensuring the integrity and quality of their synthesized peptides.

References

Unveiling the Structural Impact of Trifluoromethylation on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical determinant of biological activity and therapeutic efficacy. The incorporation of non-natural amino acids is a powerful strategy to modulate the three-dimensional structure of peptides. This guide provides an objective comparison of the conformational effects of the natural amino acid derivative, Boc-D-Phe-OH, with its trifluoromethylated analogue, Boc-D-Phe(3-CF3)-OH, supported by experimental data and detailed methodologies.

The introduction of a trifluoromethyl (CF3) group onto the phenyl ring of phenylalanine can significantly alter the physicochemical properties of the amino acid, including its hydrophobicity, electronic character, and steric bulk. These modifications, in turn, can have a profound impact on the conformational preferences of the peptide backbone, influencing the formation of secondary structures such as β-turns and helices. Understanding these conformational changes is crucial for the rational design of peptide-based therapeutics with enhanced stability, receptor affinity, and pharmacokinetic profiles.

Comparative Conformational Analysis

Theoretical and Physicochemical Properties
PropertyBoc-D-Phe-OHThis compoundImpact of Trifluoromethylation
Molecular Weight 265.31 g/mol 333.28 g/mol Increased molecular weight
Hydrophobicity (logP) HigherSignificantly HigherIncreased lipophilicity can enhance membrane permeability.
Electronic Effect Neutral phenyl ringStrong electron-withdrawing CF3 groupAlters π-π stacking interactions and can influence hydrogen bonding potential of nearby amide protons.
Steric Hindrance ModerateIncreasedThe bulky CF3 group can restrict the rotational freedom of the side chain and the peptide backbone.
Spectroscopic and Conformational Data (Illustrative)

The following data is compiled from representative studies of peptides containing D-Phe and modified phenylalanine residues to illustrate the expected differences in spectroscopic signatures.

Table 1: Circular Dichroism (CD) Spectroscopy Data

Peptide ContextSecondary StructureCharacteristic CD Minima (nm)Interpretation
Model Peptide with D-Phe Disordered/Random Coil~200 nmThe D-amino acid can disrupt canonical secondary structures like α-helices and β-sheets found in all L-peptides.
Model Peptide with D-Phe(3-CF3) Tendency towards β-turn or helical structuresShift in minima towards ~210-220 nmThe trifluoromethyl group can induce a more ordered conformation by restricting backbone flexibility and promoting specific intramolecular hydrogen bonds.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H Chemical Shifts)

ProtonPeptide with D-Phe (ppm)Peptide with D-Phe(3-CF3) (ppm)Interpretation of Differences
Amide NH ~8.0 - 8.5Downfield shift expectedThe electron-withdrawing nature of the CF3 group can deshield the amide proton, leading to a downfield chemical shift. This can also indicate stronger hydrogen bonding.
α-CH ~4.5 - 4.8Upfield or downfield shift expectedChanges in the local electronic environment and conformational restraints will alter the chemical shift of the alpha proton.
β-CH2 ~2.8 - 3.2Significant shifts expectedRestricted rotation around the Cα-Cβ bond due to the bulky CF3 group will lead to distinct chemical shifts for the two β-protons.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are representative protocols for the synthesis and analysis of peptides containing modified amino acids.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide containing either Boc-D-Phe-OH or this compound using a manual or automated peptide synthesizer.

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group from the resin's linker or the previously coupled amino acid by treating with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes.

  • Washes: Thoroughly wash the resin with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Boc-protected amino acid (Boc-D-Phe-OH or this compound) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base (DIEA). Add this activation mixture to the resin and allow it to react for 1-2 hours.

  • Washes: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the overall secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should be between 0.1 and 0.2 mg/mL.

  • Instrumentation: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in a quartz cuvette with a 1 mm path length.

    • Record the CD spectrum of the peptide sample under the same conditions, typically from 190 to 260 nm.

    • Maintain a constant temperature using a Peltier temperature controller.

    • Average multiple scans (3-5) to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer baseline from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

  • Sample Preparation: Dissolve 1-3 mg of the purified peptide in approximately 500 µL of a deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O (9:1) with a suitable buffer). The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to observe the chemical shifts of all protons.

    • Perform two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining the peptide's conformation.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues in the peptide sequence.

    • Analyze NOESY/ROESY spectra to identify short- and medium-range NOEs. For example, a series of dαN(i, i+1) NOEs indicates an extended conformation, while dNN(i, i+1) and dαN(i, i+3) NOEs are characteristic of helical and turn structures, respectively.

    • Measure the coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra, which provide information about the backbone dihedral angle φ.

Signaling Pathway and Experimental Workflow Visualization

The introduction of conformationally constrained amino acids like this compound is a common strategy in the design of peptide ligands that target G-protein coupled receptors (GPCRs). These modified peptides can exhibit enhanced receptor affinity and selectivity, as well as improved stability, making them promising therapeutic candidates. The following diagrams illustrate a typical experimental workflow for assessing the impact of such modifications and a generalized GPCR signaling pathway that these peptides might modulate.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_activity Biological Activity Assessment SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization CD Circular Dichroism (CD) Characterization->CD NMR NMR Spectroscopy (1D & 2D) Characterization->NMR MD Molecular Dynamics (MD) Simulation Characterization->MD Binding Receptor Binding Assay Characterization->Binding Functional Functional Assay (e.g., cAMP measurement) Binding->Functional

Workflow for assessing the impact of this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Modified Peptide Ligand (with this compound) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Recruitment & GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Phosphorylated_Target Phosphorylated Target Protein PKA->Phosphorylated_Target Response Cellular Response Phosphorylated_Target->Response

Generalized GPCR signaling pathway modulated by a modified peptide.

Safety Operating Guide

Personal protective equipment for handling Boc-D-Phe(3-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for Boc-D-Phe(3-CF3)-OH (N-Boc-3-(trifluoromethyl)-D-phenylalanine). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound should be handled with care, recognizing that it may be harmful if inhaled and can cause respiratory tract irritation[1]. The trifluoromethyl group also warrants caution, as such compounds can have unique reactivity[2]. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2]. Avoid contact with skin and eyes[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the recommended equipment based on best practices for handling trifluoromethyl compounds and protected amino acids[2][3][4].

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles should be worn at all times. A face shield is recommended when there is a splash hazard[2][4].
Hand Protection Chemically Resistant GlovesNitrile gloves are a common and suitable choice. Always check the manufacturer's compatibility chart for the specific solvent being used. Double gloving may be appropriate for handling larger quantities or for prolonged contact[2][4].
Body Protection Flame-Resistant Laboratory CoatA lab coat should be worn to protect against skin contact[2][3]. It should be kept fully buttoned.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[1][2].

Experimental Workflow and Handling Protocol

Adherence to a strict handling protocol is critical for safety and experimental success.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve reaction_run Perform Experimental Procedure handle_dissolve->reaction_run cleanup_spill Address Spills Immediately reaction_run->cleanup_spill cleanup_dispose Dispose of Waste cleanup_spill->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to control exposure[1][2].

  • Avoid Dust Formation : When handling the solid, take care to avoid generating dust[1].

  • Weighing : Use a balance inside the fume hood or in a designated weighing enclosure.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Hand Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn[1].

Spill and Emergency Procedures

Small Spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand[2].

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[2][3].

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste[2].

Large Spills:

  • Evacuate the immediate area.

  • Contact your institution's Environmental Health and Safety (EHS) or emergency response team[3].

  • If it is safe to do so, close the doors to the affected area to contain any vapors or dust.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : Place unreacted this compound and any contaminated solids (e.g., weighing paper, contaminated absorbent material) into a clearly labeled, sealed container for chemical waste[3].

  • Liquid Waste : Collect solutions containing this compound in a separate, labeled container for hazardous liquid waste.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as chemical waste[3].

Final Disposal:

All waste containing this compound must be disposed of through a licensed chemical waste disposal service[3]. Do not dispose of this chemical down the drain or in regular trash. Ensure all waste containers are clearly labeled with the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-3-(trifluoromethyl)-D-phenylalanine"[3].

cluster_collection Waste Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Solid Waste (Unused chemical, contaminated items) contain_solid Seal in Labeled Container 'Chemical Waste: this compound' collect_solid->contain_solid collect_liquid Liquid Waste (Solutions containing the chemical) contain_liquid Seal in Labeled Container 'Hazardous Liquid Waste: this compound' collect_liquid->contain_liquid collect_ppe Contaminated PPE contain_ppe Place in Designated Chemical Waste Bin collect_ppe->contain_ppe storage Store in a Designated, Cool, Dry, and Well-Ventilated Area contain_solid->storage contain_liquid->storage contain_ppe->storage disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.